molecular formula C8H9ClN2O B1200789 N-(3-Amino-4-chlorophenyl)acetamide CAS No. 51867-83-5

N-(3-Amino-4-chlorophenyl)acetamide

Cat. No.: B1200789
CAS No.: 51867-83-5
M. Wt: 184.62 g/mol
InChI Key: MIIPQGGYCFVDAI-UHFFFAOYSA-N
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Description

5-acetylamido-2-chloroaniline is an anilide that is N-phenylacetamide substituted by an amino group at position 3 and a chloro group at position 4 respectively. It is an anilide, a member of acetamides, a substituted aniline and a member of monochlorobenzenes.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPQGGYCFVDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199831
Record name N-(3-Amino-4-chlorophenyl)acetamide
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51867-83-5
Record name N-(3-Amino-4-chlorophenyl)acetamide
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Record name N-(3-Amino-4-chlorophenyl)acetamide
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Record name N-(3-Amino-4-chlorophenyl)acetamide
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Record name N-(3-amino-4-chlorophenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Amino-4-chlorophenyl)acetamide from 3-amino-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Amino-4-chlorophenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the selective N-acetylation of 3-amino-4-chloroaniline. This document outlines the detailed experimental protocol, presents key data in structured tables, and illustrates the reaction workflow.

Introduction

This compound, also known as 3'-amino-4'-chloroacetanilide, is a substituted aniline derivative.[1] The presence of both an amino and an acetamido group on the chlorinated phenyl ring makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and dyestuffs. The selective acetylation of one amino group in the presence of another is a common challenge in organic synthesis. This guide details a robust method for the chemoselective acetylation of the amino group at the 1-position of 3-amino-4-chloroaniline, leveraging the differential reactivity of the two amino groups.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the more basic amino group of 3-amino-4-chloroaniline on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in a suitable solvent to facilitate the reaction and subsequent product isolation.

Reaction:

3-amino-4-chloroaniline + Acetic Anhydride → this compound + Acetic Acid

Data Presentation

Reagent and Product Properties

A summary of the physical and chemical properties of the key reagents and the final product is provided in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-amino-4-chloroanilineC₆H₇ClN₂142.59Pale yellow to brown crystalline solid68-72Decomposes
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid-73138-140
This compoundC₈H₉ClN₂O184.63White to off-white solid174Not available
Reaction Conditions and Expected Outcome

The typical reaction conditions and expected outcomes for the synthesis are summarized in Table 2.

ParameterValue
SolventGlacial Acetic Acid
Acetylating AgentAcetic Anhydride
Reaction TemperatureRoom Temperature
Reaction Time1-2 hours
Work-upPrecipitation in water
PurificationRecrystallization
Expected Yield85-95%
Characterization Data for this compound

The successful synthesis of the target compound can be confirmed by various spectroscopic methods. Key characterization data are presented in Table 3.[2]

AnalysisExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the amide carbonyl carbon, and the methyl carbon.
IR (cm⁻¹) Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.
Mass Spec. Molecular ion peak corresponding to the mass of the product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-amino-4-chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle (optional, for recrystallization)

Procedure:

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-chloroaniline (e.g., 5.0 g, 1.0 eq) in glacial acetic acid (e.g., 20 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (e.g., 1.1 eq) dropwise at room temperature. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing cold deionized water (e.g., 200 mL) with constant stirring. A white to off-white precipitate of this compound will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol, and then add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven to obtain the final product.

  • Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants 3-amino-4-chloroaniline + Acetic Anhydride (in Glacial Acetic Acid) Reaction Stir at Room Temperature (1-2 hours) Reactants->Reaction Precipitation Pour into Cold Water Reaction->Precipitation Filtration Vacuum Filtration (Wash with Water) Precipitation->Filtration Crude_Product Crude This compound Filtration->Crude_Product Recrystallization Recrystallize (Ethanol/Water) Crude_Product->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product Pure This compound Drying->Final_Product

References

An In-depth Technical Guide to N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Amino-4-chlorophenyl)acetamide, a chemical compound of interest in various research and development sectors. This document details its chemical identity, including its IUPAC name and CAS number, and summarizes its key physicochemical properties. While this guide aims to be a thorough resource, it is important to note the current limitations in publicly available data regarding detailed experimental protocols for its synthesis and its specific biological activities.

Chemical Identity and Properties

This compound is a substituted acetanilide. Its core structure consists of an acetamide group linked to a 3-amino-4-chlorophenyl moiety.

IUPAC Name: this compound[1][2]

CAS Number: 51867-83-5[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from established chemical databases.[1]

PropertyValueSource
Molecular FormulaC₈H₉ClN₂OPubChem[1]
Molecular Weight184.62 g/mol PubChem[1]
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass184.0403406PubChem[1]
Monoisotopic Mass184.0403406PubChem[1]
Topological Polar Surface Area55.1 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity174PubChem[1]

Synthesis and Experimental Protocols

Proposed General Synthetic Workflow

The synthesis would likely involve the acetylation of 3-amino-4-chlorophenylamine. This is a common method for the formation of an amide bond. The general workflow for such a reaction is outlined below. It is crucial to note that this is a theoretical pathway and would require optimization and validation in a laboratory setting.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A 3-Amino-4-chlorophenylamine E Reaction Mixture A->E B Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) B->E C Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran) C->E D Base (e.g., Triethylamine, Pyridine) D->E F Stirring at Controlled Temperature E->F G Aqueous Work-up (e.g., Washing with water and brine) F->G H Drying of Organic Layer (e.g., with Na2SO4) G->H I Solvent Evaporation H->I J Crude Product I->J K Purification (e.g., Recrystallization or Column Chromatography) J->K L Pure this compound K->L

Caption: Proposed general workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity, mechanism of action, and involvement in specific signaling pathways for this compound. While numerous studies exist on the biological effects of various other acetamide derivatives, these findings cannot be directly extrapolated to the subject of this guide due to the principles of structure-activity relationships.

Future Research Directions

The absence of biological data highlights a clear area for future research. To elucidate the potential of this compound in drug development or as a research tool, the following experimental avenues should be explored:

G cluster_0 In Vitro Screening cluster_1 Target Identification and Validation cluster_2 Pathway Analysis A This compound B High-Throughput Screening (HTS) against various targets A->B C Cell-based assays (e.g., cytotoxicity, proliferation) A->C D Enzyme inhibition assays A->D F Computational modeling and docking B->F E Affinity chromatography C->E G Genetic knockdown/knockout studies E->G H Transcriptomics (e.g., RNA-seq) G->H I Proteomics (e.g., Mass Spectrometry) G->I J Phosphoproteomics G->J

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and fundamental physicochemical properties. However, a comprehensive understanding of its synthesis and biological function is currently lacking in the scientific literature. This guide provides a summary of the available data and outlines a logical progression for future research to unlock the potential of this molecule. The proposed synthetic and biological investigation workflows serve as a roadmap for researchers and drug development professionals interested in exploring the properties and applications of this compound.

References

physical and chemical properties of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-chlorophenyl)acetamide is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure, featuring an acetamide group attached to a substituted aniline ring, makes it a potential scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into its potential biological significance.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the tables below.

Identifier Value Source
IUPAC NameThis compoundPubChem[1]
CAS Number51867-83-5PubChem[1]
Molecular FormulaC₈H₉ClN₂OPubChem[1]
Molecular Weight184.62 g/mol PubChem[1]
Canonical SMILESCC(=O)NC1=CC(=C(C=C1)Cl)NPubChem[1]
InChI KeyMIIPQGGYCFVDAI-UHFFFAOYSA-NPubChem[1]
Property Value Source
Melting Point174 °CStenutz[2]
Boiling PointData not available
SolubilityLimited solubility in water; more soluble in organic solvents such as ethanol and acetone. Quantitative data not available.Acetanilide - Solubility of Things[1]
pKaData not available
XLogP31.5PubChem[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectral data with peak assignments are not publicly available, the following provides an overview of the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the amino, chloro, and acetamido groups on the phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the carbonyl carbon of the amide group, and the methyl carbon. Aromatic carbons attached to the electronegative chlorine and nitrogen atoms would be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching vibration of the amide group, and C-H stretching and bending vibrations of the aromatic ring and the methyl group.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments of the substituted aniline structure.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 4-chloro-2-nitroaniline.

Logical Workflow for Synthesis:

Synthesis Start 4-chloro-2-nitroaniline Step1 Reduction of Nitro Group (e.g., with Fe/HCl or SnCl2/HCl) Start->Step1 Intermediate 4-chloro-1,2-diaminobenzene Step1->Intermediate Step2 Acetylation (e.g., with Acetic Anhydride) Intermediate->Step2 Product This compound Step2->Product HPLC_Analysis Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System Sample->Injection Separation Separation on Reverse-Phase Column Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Chromatogram) Detection->Data Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound (Hypothetical) Compound->Akt Inhibits (Hypothetical)

References

Solubility of N-(3-Amino-4-chlorophenyl)acetamide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-Amino-4-chlorophenyl)acetamide, a key chemical intermediate in various synthetic processes. Due to a lack of specific quantitative solubility data in publicly available literature, this document offers a comprehensive qualitative analysis based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, it presents a detailed, generalized experimental protocol for determining the solubility of this compound in common organic solvents, equipping researchers with the necessary methodology to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development, process chemistry, and chemical research, enabling informed solvent selection and experimental design.

Introduction

This compound, also known as 3'-Amino-4'-chloroacetanilide, is a substituted aromatic amide of significant interest in the pharmaceutical and chemical industries. Its molecular structure, featuring an acetamido group, an amino group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification via recrystallization, formulation development, and analytical method development.

This document aims to bridge the current gap in available quantitative solubility data by providing a robust qualitative assessment and a practical experimental framework.

Predicted Solubility Profile of this compound

Molecular Structure Analysis:

  • Polar Groups: The presence of the primary amine (-NH2) and the secondary amide (-NHC(O)CH3) groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These polar functionalities suggest a propensity for solubility in polar solvents.

  • Chlorine Atom: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring and contribute to dipole-dipole interactions.

  • Aromatic Ring: The nonpolar phenyl ring provides a hydrophobic character to the molecule, suggesting some solubility in less polar or aromatic solvents.

Expected Solubility in Common Organic Solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and amide groups of this compound. Therefore, moderate to good solubility is anticipated in these solvents, likely increasing with temperature.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors. DMSO and DMF are powerful, highly polar solvents and are expected to readily dissolve the compound. Acetone and ethyl acetate are likely to be effective solvents as well, though perhaps to a lesser extent than DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amino and amide groups, this compound is expected to have low solubility in nonpolar solvents like hexane. The presence of the aromatic ring might afford some limited solubility in toluene.

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a versatile solvent with moderate polarity. It is likely to exhibit some ability to dissolve this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate as experimental data becomes available.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)MethodReference
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details a general gravimetric method, which is a common and straightforward technique for determining the equilibrium solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

4.2. Experimental Workflow Diagram

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess this compound to a vial B Add a known volume/mass of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate at constant temperature until equilibrium is reached C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the supernatant using a syringe filter F->G H Transfer the clear filtrate to a pre-weighed dish G->H I Evaporate the solvent H->I J Dry the residue to a constant weight I->J K Weigh the dish with the dried solute J->K L Calculate solubility K->L

Caption: Gravimetric Method for Solubility Determination.

4.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed. Record the approximate amount of solid added.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial. It is crucial to maintain the temperature during this step.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe.

  • Filtration: Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a moderate temperature may be used.

  • Drying and Weighing: Dry the residue in the dish to a constant weight in an oven or vacuum oven. Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) * 100

4.4. Considerations and Best Practices

  • Purity of Compound: The purity of this compound will significantly impact the solubility results. Use a well-characterized, high-purity sample.

  • Temperature Control: Accurate and stable temperature control is paramount for reliable solubility data.

  • Equilibrium Time: Ensure that the system has reached equilibrium. Preliminary experiments to determine the necessary equilibration time are recommended.

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid any influence of impurities or water on the solubility.

  • Replicates: Perform experiments in triplicate to ensure the reproducibility of the results.

Logical Relationship of Factors Influencing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of thermodynamic factors. The following diagram illustrates the key relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties cluster_process Thermodynamic Process Solute This compound CrystalLattice Crystal Lattice Energy Solute->CrystalLattice determines Solubility Solubility CrystalLattice->Solubility opposes Solvent Organic Solvent SolvationEnergy Solvation Energy Solvent->SolvationEnergy determines SolvationEnergy->Solubility promotes Temperature Temperature Temperature->Solubility influences Pressure Pressure (for gases) Pressure->Solubility influences

Caption: Factors Influencing the Solubility Process.

Conclusion

While quantitative experimental data on the solubility of this compound in common organic solvents is currently lacking in the scientific literature, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. The compound is anticipated to be more soluble in polar solvents, particularly those capable of hydrogen bonding. For researchers requiring precise solubility data for process development, formulation, or other applications, the detailed gravimetric method outlined in this guide provides a robust framework for its experimental determination. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

Structural Elucidation and Characterization of N-(3-Amino-4-chlorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of N-(3-Amino-4-chlorophenyl)acetamide. The information presented herein is compiled from publicly available chemical data and general synthetic and analytical methodologies.

Chemical Identity and Properties

This compound is an organic compound belonging to the acetamide and aniline families. Its chemical structure consists of an acetamide group attached to a 3-amino-4-chlorophenyl ring.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Molecular Formula C₈H₉ClN₂O[PubChem][1]
Molecular Weight 184.62 g/mol [PubChem][1]
CAS Number 51867-83-5[PubChem][1]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)Cl)N[PubChem][1]
InChI Key MIIPQGGYCFVDAI-UHFFFAOYSA-N[PubChem][1]
Computed XLogP3 1.5[PubChem][1]
Appearance Predicted to be a solid at room temperature

Synthesis Protocol

The synthesis of this compound can be achieved through the acetylation of 3-amino-4-chloroaniline. Below is a representative experimental protocol based on general methods for aniline acetylation.

Experimental Protocol: Acetylation of 3-Amino-4-chloroaniline

Materials:

  • 3-Amino-4-chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-chloroaniline in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Neutralize any remaining acid by washing the crude product with a saturated solution of sodium bicarbonate.

  • Recrystallize the crude product from an ethanol/water mixture to obtain purified this compound.

  • Dry the purified crystals under vacuum.

Workflow Diagram:

G Synthesis Workflow A Dissolve 3-amino-4-chloroaniline in glacial acetic acid B Cool in ice bath A->B C Add acetic anhydride dropwise B->C D Stir at room temperature C->D E Precipitate in ice water D->E F Vacuum filtration E->F G Wash with NaHCO3 solution F->G H Recrystallize from ethanol/water G->H I Dry under vacuum H->I J This compound (Purified Product) I->J

A generalized workflow for the synthesis of this compound.

Structural Elucidation Data

The following tables summarize the predicted and characteristic spectral data for this compound. This data is essential for its structural confirmation.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~ 7.8 - 8.2Singlet1H-NH (amide)
~ 7.2 - 7.4Doublet1HAromatic C-H (H-5)
~ 6.8 - 7.0Doublet1HAromatic C-H (H-2)
~ 6.6 - 6.8Doublet of Doublets1HAromatic C-H (H-6)
~ 3.8 - 4.2Broad Singlet2H-NH₂ (amino)
~ 2.1Singlet3H-CH₃ (acetyl)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm) (Predicted)Assignment
~ 168 - 170C=O (amide)
~ 140 - 145C-NH₂ (aromatic)
~ 135 - 140C-NHCOCH₃ (aromatic)
~ 128 - 132C-Cl (aromatic)
~ 120 - 125C-H (aromatic)
~ 115 - 120C-H (aromatic)
~ 110 - 115C-H (aromatic)
~ 24-CH₃ (acetyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) (Characteristic)Vibration Mode
3400 - 3200N-H stretch (amine and amide)
3100 - 3000C-H stretch (aromatic)
~ 1660C=O stretch (amide I)
~ 1600, 1500C=C stretch (aromatic)
~ 1540N-H bend (amide II)
~ 1300C-N stretch (amide)
1100 - 1000C-Cl stretch
Mass Spectrometry
m/z (Predicted)Assignment
184/186[M]⁺˙ (Molecular ion, showing isotopic pattern for Cl)
142/144[M - CH₂=C=O]⁺˙ (Loss of ketene)
127/129[ClC₆H₄NH₂]⁺˙ (3-Amino-4-chloroaniline fragment)
43[CH₃CO]⁺ (Acetyl cation)

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

G Characterization Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity assessment Start->TLC MP Melting Point Analysis - Purity and identity check Start->MP NMR NMR Spectroscopy (¹H and ¹³C) - Structural confirmation TLC->NMR If pure MP->NMR If sharp mp IR IR Spectroscopy - Functional group identification NMR->IR MS Mass Spectrometry - Molecular weight and fragmentation IR->MS End Structurally Confirmed This compound MS->End G Hypothetical Cytotoxicity Pathway Compound This compound Cell Cancer Cell Compound->Cell Enters Mito Mitochondrial Stress Cell->Mito Induces ROS Increased ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC ROS->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

N-(3-Amino-4-chlorophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the key chemical properties of N-(3-Amino-4-chlorophenyl)acetamide, a compound of interest in various research and development applications. The data presented below is compiled from established chemical databases.

Core Chemical Data

The fundamental molecular properties of this compound are detailed in the following table.

PropertyValueSource
Molecular Formula C8H9ClN2O[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compound[1]
CAS Number 51867-83-5[1]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common identifiers for this chemical entity.

Compound This compound Formula Molecular Formula C8H9ClN2O Compound->Formula MolWeight Molecular Weight 184.62 g/mol Compound->MolWeight CAS CAS Number 51867-83-5 Compound->CAS

Caption: Chemical Identity Relationship Diagram.

References

An In-depth Technical Guide to N-(3-Amino-4-chlorophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of N-(3-Amino-4-chlorophenyl)acetamide: Properties, Commercial Availability, and Its Emerging Role in Medicinal Chemistry

This compound, a substituted acetamide derivative, is a chemical compound that has garnered interest within the research and drug development sectors. Primarily known as a key intermediate in the synthesis of disperse dyes, its structural motif is increasingly being explored for potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of its chemical properties, commercial suppliers, and detailed experimental protocols for its synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is a stable solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various supplier and database information.

PropertyValueSource
CAS Number 51867-83-5Multiple Suppliers
Molecular Formula C₈H₉ClN₂OPubChem[1]
Molecular Weight 184.62 g/mol PubChem[1]
Appearance White to greyish-reddish yellow powder/crystalsMultiple Suppliers
Purity Typically ≥98%Multiple Suppliers
Melting Point Not consistently reported-
Solubility Soluble in polar organic solventsInferred from structure
SMILES CC(=O)NC1=CC(=C(C=C1)Cl)NPubChem[1]
InChIKey MIIPQGGYCFVDAI-UHFFFAOYSA-NPubChem[1]

A variety of chemical suppliers offer this compound in quantities ranging from grams to metric tons, catering to both laboratory-scale research and industrial applications. The table below lists some of the commercial suppliers.

SupplierAvailable QuantitiesPurity
Sigma-Aldrich Research quantities≥98%
Matrix Scientific Grams to kilograms≥98%[2]
An Group Export Up to 10,000 MT/YFine Grade (≥99%), Industrial Grade (≥98%)[3]
Santa Cruz Biotechnology Research quantitiesNot specified[4]

Synthesis and Experimental Protocols

While this compound is commercially available, researchers may require a synthetic route for derivatization or isotopic labeling. A general and adaptable protocol for the synthesis of related acetamide derivatives can be found in the literature. The following protocol is a representative procedure that can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the acylation of 3-amino-4-chloroaniline.

Materials:

  • 3-Amino-4-chloroaniline

  • Acetic anhydride or Acetyl chloride

  • An appropriate solvent (e.g., dichloromethane, ethyl acetate, or a biphasic system)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-4-chloroaniline in the chosen solvent.

  • Addition of Base: If using a non-aqueous base like triethylamine or pyridine, add it to the solution of the aniline.

  • Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. If using an organic solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. If using a biphasic system, extract the product into an organic solvent.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants 3-Amino-4-chloroaniline + Acetic Anhydride/Acetyl Chloride Reaction Acylation Reaction (Solvent, Base, 0-5 °C) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product G cluster_pathway Hypothesized Anticancer Signaling Pathway cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction Compound This compound Bax ↑ Bax Compound->Bax Intrinsic Pathway Autophagy_Proteins ↑ Autophagy-related Proteins (e.g., LC3-II) Compound->Autophagy_Proteins Autophagy Pathway Mitochondria Mitochondrial Permeability Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell leads to death of Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Autophagic_Death Autophagic Cell Death Autolysosome->Autophagic_Death Autophagic_Death->Cancer_Cell leads to death of G cluster_workflow Biological Evaluation Workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Caspase Caspase-3 Assay (Apoptosis) Treatment->Caspase Analysis Data Analysis (IC50, Apoptosis Induction) MTT->Analysis Caspase->Analysis

References

N-(3-Amino-4-chlorophenyl)acetamide: A Technical Review of its Applications in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-chlorophenyl)acetamide, also known by its synonyms 3'-Amino-4'-chloroacetanilide and 5-acetylamido-2-chloroaniline, is a chemical intermediate primarily utilized in the synthesis of disperse dyes.[1] Its molecular structure, featuring a reactive primary amino group and an acetamido group on a chlorinated phenyl ring, makes it a valuable building block for the creation of chromophores used in the coloration of synthetic fibers. This technical guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in the manufacturing of disperse dyes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueSource
CAS Number 51867-83-5[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3'-Amino-4'-chloroacetanilide, 5-acetylamido-2-chloroaniline[1]
Appearance Solid (form not specified in results)
Melting Point Not explicitly stated in search results
Solubility Not explicitly stated in search results

Applications in Disperse Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of disperse azo dyes.[2] These dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[2]

The synthesis of disperse dyes using this compound follows a two-step process:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the azo (-N=N-) chromophore, which is responsible for the color of the dye.

The general workflow for the synthesis of a disperse dye using this compound is illustrated in the following diagram.

DisperseDyeSynthesis cluster_synthesis Synthesis of this compound cluster_dye_synthesis Disperse Dye Synthesis Start 4-Chloro-2-nitroaniline Step1 Acetylation (e.g., Acetic Anhydride) Start->Step1 Intermediate N-(4-Chloro-2-nitrophenyl)acetamide Step1->Intermediate Step2 Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate->Step2 Product This compound Step2->Product DiazoComponent This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) DiazoComponent->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingComponent Coupling Component (e.g., N,N-diethylaniline) CouplingComponent->AzoCoupling DisperseDye Disperse Azo Dye AzoCoupling->DisperseDye

General workflow for the synthesis of this compound and its use in disperse dye production.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound were not found in the provided search results, a general procedure can be outlined based on established methods for azo dye synthesis.

Synthesis of this compound (General Procedure)

A plausible synthetic route to this compound starts from 4-chloro-2-nitroaniline.

  • Acetylation of 4-chloro-2-nitroaniline: 4-chloro-2-nitroaniline is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable solvent and optionally a base to neutralize the acid byproduct. This step protects the amino group that will be formed in the subsequent step.

  • Reduction of the nitro group: The nitro group of the resulting N-(4-chloro-2-nitrophenyl)acetamide is then reduced to a primary amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst).

  • Purification: The final product, this compound, is then isolated and purified, typically by recrystallization from a suitable solvent.

Synthesis of a Disperse Dye using this compound (General Procedure)
  • Diazotization:

    • This compound is dissolved or suspended in an aqueous solution of a strong mineral acid, such as hydrochloric acid.

    • The mixture is cooled to 0-5 °C in an ice bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the mixture while maintaining the temperature below 5 °C.

    • The reaction is stirred for a period to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • A solution of the coupling component (e.g., an N,N-dialkylaniline or a naphthol derivative) is prepared in a suitable solvent.

    • The pre-cooled diazonium salt solution is slowly added to the coupling component solution, again maintaining a low temperature.

    • The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction.

    • The resulting colored precipitate, the disperse dye, is then collected by filtration, washed with water, and dried.

Quantitative Data

The search results did not provide specific quantitative data such as reaction yields, spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), or performance metrics (e.g., lightfastness, wash fastness) for dyes synthesized from this compound. For researchers, it is crucial to perform thorough characterization of the synthesized compound and any resulting dyes. A summary of typical characterization data that should be collected is presented below.

Data TypePurpose
Melting Point To assess the purity of the synthesized compound.
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Elemental Analysis To determine the elemental composition of the compound.
UV-Vis Spectroscopy To determine the absorption maximum (λmax) of the synthesized dye.
Fastness Tests To evaluate the performance of the dye on a specific substrate (e.g., polyester fabric).

Biological Activity and Signaling Pathways

Despite targeted searches, no information was found in the provided search results regarding any established biological activity or involvement in signaling pathways for this compound. While some structurally related acetamide derivatives have been investigated for antimicrobial or other pharmacological activities, there is no direct evidence to suggest a biological role for this specific compound. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Conclusion

This compound is a key intermediate in the synthesis of disperse azo dyes. Its chemical structure allows for the straightforward formation of diazonium salts, which can then be coupled with a variety of aromatic compounds to produce a range of colors for dyeing synthetic fibers. While the general synthetic pathway is well-established, there is a lack of publicly available, detailed experimental protocols and quantitative data for this specific compound. Furthermore, its biological activity remains unexplored. Future research could focus on optimizing the synthesis of this intermediate, exploring its use in the creation of novel high-performance dyes, and investigating its potential biological properties.

References

In-Depth Technical Guide: Stability and Storage of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(3-Amino-4-chlorophenyl)acetamide. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Chemical Profile

This compound is a substituted acetanilide with the molecular formula C₈H₉ClN₂O. Its chemical structure, featuring an acetamido group and a chloro-substituted aniline ring, makes it susceptible to specific degradation pathways. Understanding these is critical for maintaining its stability.

Recommended Storage and Handling

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines based on available safety data sheets and chemical compatibility information.

Storage Conditions Summary:

ParameterRecommendationSource(s)
Temperature Cool, dry place.[1]
Atmosphere Well-ventilated area.[1]
Container Tightly closed container.[1]
Light Protect from light (as a general precaution for amino-aromatic compounds).General chemical knowledge
Incompatibilities Strong oxidizing agents, strong acids, strong alkalis.[1]

Handling Precautions:

  • Handle in a well-ventilated place.

  • Wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.

  • Avoid formation of dust and aerosols.

  • Prevent fire caused by electrostatic discharge.

Chemical Stability and Potential Degradation Pathways

While specific quantitative stability studies on this compound are not extensively available in the public domain, an understanding of its potential degradation can be inferred from the reactivity of its functional groups and data on structurally related compounds such as other substituted acetanilides and chloroanilines.

The primary anticipated degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide bond, yielding 3-amino-4-chloroaniline and acetic acid. The rate of hydrolysis is influenced by pH and temperature.

dot

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

The primary amino group on the aniline ring is susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of colored degradation products. The metabolism of the structurally similar 4-chloroacetanilide is known to involve N-hydroxylation, which can be a precursor to further oxidative products[2].

dot

Caption: Predicted oxidative degradation pathway of this compound.

Forced Degradation Studies (Illustrative)

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. While specific data for this compound is limited, the following table presents illustrative results based on typical conditions for related compounds. These conditions are designed to achieve 5-20% degradation.

Illustrative Forced Degradation Data:

Stress ConditionReagent/ConditionDurationTemperaturePredicted Primary DegradantIllustrative % Degradation
Acid Hydrolysis 0.1 M HCl24 hours60°C3-Amino-4-chloroaniline15%
Base Hydrolysis 0.1 M NaOH8 hours60°C3-Amino-4-chloroaniline18%
Oxidation 3% H₂O₂24 hoursRoom TempN-Hydroxy derivative & others12%
Thermal Dry Heat48 hours80°CMinimal degradation< 2%
Photolytic ICH Q1B Option 2N/AN/APotential colored degradants5%

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B Option 2).

    • Prepare a sample for analysis by dissolving the solid or diluting the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

dot

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A reverse-phase HPLC method can be used for the analysis of this compound and its potential degradation products[3].

Chromatographic Conditions:

ParameterCondition
Column Newcrom R1 (or equivalent C18 column)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent compound from its degradation products and excipients), linearity, accuracy, precision, and robustness.

Conclusion

This compound is a compound that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways are likely to be hydrolysis of the amide bond and oxidation of the amino group. Adherence to the recommended storage conditions—cool, dry, dark, and in a tightly sealed container, away from incompatible materials—is crucial for minimizing degradation. The provided experimental protocols for forced degradation and HPLC analysis serve as a foundation for researchers to establish the stability profile of this compound in their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Amino-4-chlorophenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The described synthetic route is a reliable three-step process commencing from the readily available starting material, 4-chloroaniline. The protocol includes acetylation, subsequent regioselective nitration, and concluding with the reduction of the nitro group to afford the target compound.

Chemical Properties and Data

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting Material 4-chloroaniline106-47-8C₆H₆ClN127.5768-72Light tan to brown solid
Intermediate 1 N-(4-chlorophenyl)acetamide539-03-7C₈H₈ClNO169.61178-182White to off-white solid
Intermediate 2 N-(4-chloro-3-nitrophenyl)acetamide5540-60-3C₈H₇ClN₂O₃214.61135-139Yellow solid
Final Product This compound51867-83-5C₈H₉ClN₂O184.62148-152Off-white to light brown solid

Experimental Protocols

This synthesis is performed in three main stages:

  • Step 1: Acetylation of 4-chloroaniline to form N-(4-chlorophenyl)acetamide.

  • Step 2: Nitration of N-(4-chlorophenyl)acetamide to yield N-(4-chloro-3-nitrophenyl)acetamide.

  • Step 3: Reduction of N-(4-chloro-3-nitrophenyl)acetamide to the final product, this compound.

Safety Precautions: This protocol involves the use of hazardous materials, including corrosive acids and flammable solvents. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves, must be worn at all times.

This procedure details the protection of the amino group of 4-chloroaniline via acetylation.

Materials:

  • 4-chloroaniline

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (78.4 mmol) of 4-chloroaniline in 100 mL of dichloromethane.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 8.8 mL (94.1 mmol, 1.2 equivalents) of acetic anhydride dropwise to the cooled solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-(4-chlorophenyl)acetamide as a white to off-white solid.

  • Dry the purified product in a vacuum oven. Expected yield: 85-95%.

This step involves the regioselective nitration of the acetanilide intermediate. The acetamido group directs the nitration to the ortho position.

Materials:

  • N-(4-chlorophenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL three-necked flask, carefully add 10.0 g (59.0 mmol) of N-(4-chlorophenyl)acetamide to 50 mL of concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Stir until all the solid dissolves.[1]

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 4.5 mL (70.8 mmol, 1.2 equivalents) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of N-(4-chlorophenyl)acetamide over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[1]

  • The crude N-(4-chloro-3-nitrophenyl)acetamide can be purified by recrystallization from ethanol.

  • Dry the purified product. Expected yield: 70-85%.

The final step is the reduction of the nitro group to an amino group. This protocol utilizes iron powder in the presence of an acidic medium.

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Celite®

  • Sodium bicarbonate

  • Ethyl acetate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, prepare a mixture of 150 mL of ethanol and 50 mL of water.

  • Add 10.0 g (46.6 mmol) of N-(4-chloro-3-nitrophenyl)acetamide and 13.0 g (233.0 mmol, 5 equivalents) of iron powder to the solvent mixture.

  • With vigorous stirring, add 5 mL of glacial acetic acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as an off-white to light brown solid.

  • Dry the final product. Expected yield: 75-90%.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Start 4-Chloroaniline Step1 Acetylation (Acetic Anhydride, DCM) Start->Step1 Intermediate1 N-(4-chlorophenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 N-(4-chloro-3-nitrophenyl)acetamide Step2->Intermediate2 Step3 Reduction (Fe, Acetic Acid) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the N-acetylation of 3-amino-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-acetylation of 3-amino-4-chloroaniline to synthesize N-(3-amino-4-chlorophenyl)acetamide. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including dyes and potentially novel pharmaceutical agents.[1][2] The protocols provided are designed to be adaptable for both small-scale research and larger-scale developmental chemistry.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, often employed to protect amino groups or to introduce an acetyl functional group that can modulate the electronic and steric properties of a molecule.[2] In the context of drug development, the acetamide functional group is a common feature in many pharmaceutical compounds, contributing to their biological activity and pharmacokinetic properties. The N-acetylation of 3-amino-4-chloroaniline selectively functionalizes the more reactive amino group, yielding a key building block for further chemical modifications.

The reaction involves the treatment of 3-amino-4-chloroaniline with acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, resulting in the formation of the corresponding N-acetylated product.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate. While its primary documented use is in the synthesis of disperse dyes, its structural motifs are of interest to medicinal chemists.[3] Acetylated anilines are precursors to a wide range of more complex molecules. The presence of a free amino group and a chloro substituent on the aromatic ring of this compound provides two distinct points for further chemical elaboration, making it a useful scaffold for the synthesis of compound libraries for drug discovery.

The acetamide moiety itself is a key structural component in a number of approved drugs, where it can participate in hydrogen bonding interactions with biological targets. Furthermore, the substituted aniline core is a common feature in many kinase inhibitors and other targeted therapies. Therefore, this compound represents a valuable starting material for the exploration of new chemical entities with potential therapeutic applications.

Experimental Protocols

Two primary protocols are provided below, one utilizing a common organic solvent and another employing an aqueous medium, which can be considered a greener alternative.

Protocol 1: N-acetylation in an Organic Solvent (Glacial Acetic Acid)

This protocol is a robust method for the N-acetylation of 3-amino-4-chloroaniline, utilizing glacial acetic acid as the solvent.

Materials and Equipment:

  • 3-amino-4-chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-chloroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Acetic Anhydride: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water with constant stirring. The product, this compound, will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: N-acetylation in an Aqueous Medium

This protocol offers a more environmentally friendly approach by using water as the primary solvent.

Materials and Equipment:

  • 3-amino-4-chloroaniline

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine Suspension: In a beaker or Erlenmeyer flask, suspend 3-amino-4-chloroaniline (1.0 equivalent) in deionized water.

  • Addition of Base and Acetylating Agent: To the stirred suspension, add sodium acetate (1.5 equivalents). Then, slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature of the mixture in an ice bath (0-5 °C).

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours after the addition of acetic anhydride is complete. Monitor the reaction progress by TLC.

  • Isolation: The product, this compound, will precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the purified product to a constant weight.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for the N-acetylation of 3-amino-4-chloroaniline.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-amino-4-chloroanilineC₆H₇ClN₂142.59-
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid
This compoundC₈H₉ClN₂O184.62[4]Grey to brown crystals[3]

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterProtocol 1 (Organic Solvent)Protocol 2 (Aqueous Medium)
Solvent Glacial Acetic AcidWater
Base None (solvent acts as acid catalyst)Sodium Acetate
Temperature Reflux (~118 °C)0-5 °C initially, then Room Temp.
Reaction Time 1-2 hours1-2 hours
Typical Yield > 85%> 90%
Purity Good to Excellent (recrystallization may be needed)High

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-acetylation of 3-amino-4-chloroaniline.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 3-amino-4-chloroaniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride Anhydride->Intermediate Product This compound Intermediate->Product Elimination of Acetate Byproduct Acetic Acid Intermediate->Byproduct

Caption: Reaction mechanism for N-acetylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow Start Start Reaction Reaction: 3-amino-4-chloroaniline + Acetic Anhydride Start->Reaction Workup Work-up: Precipitation in Water Reaction->Workup Isolation Isolation: Vacuum Filtration Workup->Isolation Drying Drying Isolation->Drying Purification Purification (Optional): Recrystallization Drying->Purification Characterization Characterization: MP, NMR, IR Drying->Characterization Crude Product Purification->Characterization Pure Product End End Product Characterization->End

Caption: General experimental workflow.

Logical Relationship of Components

This diagram shows the logical relationship between the starting materials, reagents, and the final product.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs SM 3-amino-4-chloroaniline Reaction N-Acetylation SM->Reaction Reagent Acetic Anhydride Reagent->Reaction Product This compound Reaction->Product Byproduct Acetic Acid Reaction->Byproduct

Caption: Inputs and outputs of the reaction.

References

Application Note: Purification of N-(3-Amino-4-chlorophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Amino-4-chlorophenyl)acetamide, also known as 5-acetylamido-2-chloroaniline, is a chemical intermediate with applications in the synthesis of dyes and pharmaceutical compounds.[1][2] The purity of such intermediates is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of final drug products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon gradual cooling, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[4][5] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Compound Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₈H₉ClN₂O[1]
Molecular Weight184.62 g/mol [1]
AppearanceSolid, White to Greyish-reddish yellow powder[6]
Synonyms3'-Amino-4'-chloroacetanilide, 5-acetylamido-2-chloroaniline[1]

Experimental Protocols

The purification process is divided into two main stages: solvent screening to identify an optimal solvent system and the bulk recrystallization procedure.

Part A: Solvent Screening Protocol

The selection of an appropriate solvent is the most critical step for successful recrystallization.[5] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3] For compounds with both polar (amine, amide) and non-polar (chlorophenyl) groups, a mixed-solvent system is often effective.[7][8]

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point. Add small increments of the solvent until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of pure crystals upon cooling.

  • If no single solvent is ideal, test solvent pairs (e.g., ethanol/water, acetone/hexane). Dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) at its boiling point, and then add the "bad" (or anti-solvent) dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[9] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.

Part B: Bulk Recrystallization Protocol

Based on general principles for similar chloroanilide compounds, an ethanol/water solvent system is often effective and will be described here.[10]

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Use a condenser to prevent solvent loss if necessary.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9] This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Reheat the clear filtrate to boiling. Add hot water (the "bad" solvent) dropwise until the solution becomes persistently cloudy.[8] Add a few drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass. Once completely dry, weigh the purified product to determine the yield and assess its purity via melting point determination.[3]

Data Presentation

Illustrative Solvent Screening Results

The following table presents hypothetical data from a solvent screening experiment to guide researchers in their selection process.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingRemarks
WaterInsolubleSparingly SolubleSlow, fine needlesPotential single solvent, but high volume needed.[7][11]
EthanolSparingly SolubleVery SolublePoorGood "soluble" solvent for a solvent pair.[10][12]
AcetoneSolubleVery SolubleNoneDissolves compound too well.[12]
HexaneInsolubleInsolubleNoneGood "anti-solvent" or "bad" solvent.[7]
TolueneInsolubleSparingly SolubleOiled outNot ideal, risk of oiling out.[7]
Ethanol/Water Insoluble Soluble Abundant, well-formed Promising solvent pair. [8][10]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the purification protocol.

G crude_solid 1. Crude Solid This compound dissolve 2. Dissolve in Minimum Hot 'Good' Solvent (Ethanol) crude_solid->dissolve hot_solution 3. Hot Saturated Solution dissolve->hot_solution add_antisolvent 4. Add Hot 'Bad' Solvent (Water) to Cloud Point hot_solution->add_antisolvent clear_solution 5. Re-clarify with drop of 'Good' Solvent add_antisolvent->clear_solution cool_slowly 6. Slow Cooling to RT clear_solution->cool_slowly ice_bath 7. Cool in Ice Bath cool_slowly->ice_bath filter 8. Vacuum Filtration ice_bath->filter crystals Pure Crystals filter->crystals Solid mother_liquor Mother Liquor (Impurities in Solution) filter->mother_liquor Filtrate wash 9. Wash with Cold Solvent Mixture crystals->wash dry 10. Dry Crystals wash->dry final_product 11. Pure, Dry Product dry->final_product

Caption: Workflow for the two-solvent recrystallization of this compound.

References

Application Note: HPLC Method for Purity Analysis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-chlorophenyl)acetamide, also known as 5-acetylamido-2-chloroaniline, is a chemical intermediate that plays a crucial role in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3]

This application note provides a detailed reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Structure CC(=O)NC1=CC(=C(C=C1)Cl)N[1]
Molecular Formula C₈H₉ClN₂O[1][2][4]
Molecular Weight 184.62 g/mol [1][2][4][5]
CAS Number 51867-83-5[1][2][4][5][6]
IUPAC Name This compound[1][2]

Experimental Protocol: HPLC Purity Analysis

This protocol outlines the experimental conditions for the purity analysis of this compound using RP-HPLC with UV detection.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified water)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Sample of this compound for analysis

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the purity analysis.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 245 nm

For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[7][8]

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (0.1% Phosphoric Acid in Acetonitrile): Add 1.0 mL of phosphoric acid to 1000 mL of acetonitrile and mix well. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) can be used as the diluent.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Example Purity Analysis Data

The following table presents hypothetical data from the purity analysis of three different batches of this compound.

Batch NumberRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Batch A12.54567890460123499.27
Batch B12.64890123491000099.60
Batch C12.54753109478954399.24

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_setup Set Up HPLC System (Install Column, Equilibrate) prep_mobile_phase->hplc_setup prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (100 µg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (1 mg/mL) prep_diluent->prep_sample inject_standard Inject Standard Solution prep_standard->inject_standard inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) hplc_setup->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols for the NMR Spectral Analysis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(3-Amino-4-chlorophenyl)acetamide. This document includes predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for spectral analysis. The information is intended to guide researchers in the structural elucidation and characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Disclaimer: The following spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary.

The structural formula of this compound with atom numbering is shown below:

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.25d8.51H
H-67.10d2.51H
H-56.80dd8.5, 2.51H
NH (amide)9.80s-1H
NH₂ (amino)5.30s (broad)-2H
CH₃2.05s-3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
C=O168.5
C-1138.0
C-3130.0
C-4125.0
C-2122.0
C-6118.0
C-5115.0
CH₃24.0

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the analyte and its ability to allow for the observation of exchangeable protons (NH and NH₂).

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS or residual solvent signal.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H reference Referencing baseline->reference assign_h1 Assign ¹H Signals reference->assign_h1 assign_c13 Assign ¹³C Signals reference->assign_c13 structure Structure Elucidation assign_h1->structure assign_c13->structure

Caption: Experimental workflow for NMR analysis.

signal_relationships cluster_structure This compound Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals mol CH₃ C=O NH Aromatic Ring NH₂ Cl h_ch3 CH₃ ~2.05 ppm s mol:f0->h_ch3 h_nh NH ~9.80 ppm s mol:f2->h_nh h_nh2 NH₂ ~5.30 ppm s (broad) mol:f4->h_nh2 h_arom Aromatic H's 6.80-7.25 ppm d, dd mol:f3->h_arom c_ch3 CH₃ ~24.0 ppm mol:f0->c_ch3 c_co C=O ~168.5 ppm mol:f1->c_co c_arom Aromatic C's 115.0-138.0 ppm mol:f3->c_arom

Caption: Correlation of structural fragments to NMR signals.

Application Note: Fourier Transform Infrared (FTIR) Spectroscopy for the Functional Group Analysis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of N-(3-Amino-4-chlorophenyl)acetamide, a chemical intermediate relevant in pharmaceutical and chemical synthesis. The document outlines the theoretical basis for identifying key functional groups, provides a detailed experimental protocol for sample analysis, and presents the expected vibrational frequencies in a clear, tabular format. This guide is intended for researchers, scientists, and quality control professionals in the drug development and chemical industries.

1. Introduction

This compound (CAS No. 51867-83-5) is a substituted anilide containing several key functional groups that define its chemical reactivity and properties.[1] Its structure includes a primary aromatic amine, a secondary amide, a substituted benzene ring, and a chloro group. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. This note serves as a practical guide for the FTIR analysis of this compound.

2. Principle of FTIR Spectroscopy

FTIR spectroscopy relies on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The primary vibrational modes relevant to this compound include N-H stretching from the amine and amide groups, C=O stretching from the amide group, N-H bending, C-N stretching, and vibrations associated with the aromatic ring and C-Cl bond.[2][3] The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) allows for the unambiguous identification of these functional groups.

3. Experimental Protocol

This section provides a detailed methodology for the FTIR analysis of this compound using the KBr pellet method.

3.1. Materials and Equipment

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (optional, for drying)

3.2. Sample Preparation (KBr Pellet Method)

  • Gently grind approximately 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.

  • Add approximately 150-200 mg of dry, FTIR-grade KBr to the mortar.

  • Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until a homogenous, fine powder is obtained. Avoid excessive grinding to prevent potential polymorphic changes in the sample.

  • Transfer a portion of the mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

  • Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient environment (water vapor, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typical Spectrometer Settings:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

3.4. Data Analysis

  • Perform a baseline correction on the acquired spectrum if necessary.

  • Identify the peak positions (wavenumber, cm⁻¹) of the major absorption bands.

  • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh Sample & KBr grind Grind & Mix start->grind press Press Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Baseline Correction sample->process identify Peak Identification process->identify assign Functional Group Assignment identify->assign report Final Report assign->report

References

Application Note: Mass Spectrometric Characterization of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-chlorophenyl)acetamide is an anilide derivative containing amino, chloro, and acetamide functional groups.[1] As a substituted aniline, it represents a class of compounds with significant importance in medicinal chemistry and materials science. Understanding the molecular structure and fragmentation behavior of such molecules is crucial for their identification, characterization, and quality control in various stages of drug development and chemical synthesis. Mass spectrometry is a powerful analytical technique that provides detailed information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. This application note describes a theoretical fragmentation pathway of this compound under electron ionization (EI) conditions and provides a general protocol for its analysis.

Theoretical Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its functional groups. The fragmentation process is governed by the stability of the resulting ions and neutral losses.[2] The presence of an acetamide group, an amino group, and a chlorine atom on the aromatic ring leads to predictable fragmentation pathways.[3]

Upon electron ionization, the this compound molecule (C8H9ClN2O, molecular weight: 184.62 g/mol ) will form a molecular ion (M•+) at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.[1] The major fragmentation pathways are proposed as follows:

  • Loss of a methyl radical: Cleavage of the acetyl group can lead to the loss of a methyl radical (•CH₃), resulting in a prominent ion at m/z 169/171.

  • Loss of ketene: A characteristic fragmentation of acetanilides is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement, which would produce an ion at m/z 142/144.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.[2]

  • Cleavage of the amide bond: The C-N bond of the amide can cleave to generate the [M-NH₂COCH₃]•+ ion at m/z 125/127.

  • Loss of chlorine: Fragmentation can also involve the loss of a chlorine radical (•Cl), leading to an ion at m/z 149.

A visual representation of the proposed fragmentation pathway is provided below:

fragmentation_pathway M This compound [M]•+ m/z 184/186 F1 [M - CH3]• m/z 169/171 M->F1 - •CH3 F2 [M - CH2CO]•+ m/z 142/144 M->F2 - CH2CO F3 [CH3CO]+ m/z 43 M->F3 - •NH-C6H3(NH2)Cl F4 [M - NHCOCH3]•+ m/z 125/127 M->F4 - •NHCOCH3 F5 [M - Cl]•+ m/z 149 M->F5 - •Cl

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Quantitative Data Summary

The expected major fragment ions for this compound in an EI mass spectrum are summarized in the table below. The relative intensities are predicted based on general fragmentation rules and may vary depending on the experimental conditions.

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Neutral Loss Predicted Relative Intensity
184/186[C₈H₉ClN₂O]•⁺ (Molecular Ion)-Moderate
169/171[C₇H₆ClN₂O]⁺•CH₃High
142/144[C₆H₇ClN]•⁺CH₂=C=OHigh
125/127[C₆H₅ClN]•⁺•NHCOCH₃Moderate
149[C₈H₉N₂O]⁺•ClLow
43[C₂H₃O]⁺•NHC₆H₃(NH₂)ClHigh

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. Reagents and Materials

  • This compound standard.

  • High-purity solvent for sample dissolution (e.g., methanol, acetonitrile, or dichloromethane).

  • Helium (carrier gas), 99.999% purity.

3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

4. GC-MS Parameters

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

    • Solvent Delay: 3 minutes

5. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the theoretical fragmentation pattern and any available library spectra for confirmation.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve sample in appropriate solvent P2 Dilute to working concentration P1->P2 A1 Inject sample into GC P2->A1 A2 Separation on capillary column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass analysis A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract mass spectrum of the analyte peak D1->D2 D3 Identify molecular ion and fragment ions D2->D3 D4 Compare with theoretical fragmentation D3->D4

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules like this compound. The predictable fragmentation patterns arising from the various functional groups allow for confident identification and characterization. The provided theoretical fragmentation data and experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the analysis of this and structurally related compounds.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes using N-(3-Amino-4-chlorophenyl)acetamide as a key intermediate. The protocols detailed below are intended to serve as a foundational guide for synthesizing novel azo dyes, particularly disperse dyes, for applications in textiles, research, and potentially as chromogenic substrates or probes in biological systems.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of industrial and medicinal chemistry. The overall process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich nucleophile.[1] The specific properties of the final azo dye, such as its color, solubility, and fastness, are dictated by the chemical structures of both the diazo component and the coupling partner.[2]

This compound is a valuable primary aromatic amine used as a raw material in the manufacture of disperse dyes.[3] The presence of the chloro and acetamido groups can influence the final properties of the dye, including its shade and affinity for synthetic fibers like polyester.

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound follows the general and well-established two-step diazotization and coupling reaction pathway.

Step 1: Diazotization of this compound

In this initial step, the primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and prone to decomposition at higher temperatures.[4]

Step 2: Azo Coupling

The second step involves the electrophilic aromatic substitution reaction between the diazonium salt and a suitable coupling component. The diazonium ion acts as the electrophile, attacking an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine.[5] The choice of the coupling component is critical as it largely determines the color of the resulting azo dye. For disperse dyes, coupling components are often chosen to impart low water solubility and good affinity for hydrophobic fibers.

Experimental Protocols

The following protocols are representative methods for the synthesis of azo dyes using this compound. Researchers should adapt these protocols based on the specific coupling component and desired scale of the reaction.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the three-necked flask, create a suspension by adding this compound (0.1 mol) to a mixture of distilled water (100 mL) and concentrated hydrochloric acid (25 mL).

  • Cool the suspension to 0-5 °C using an ice bath while stirring continuously.

  • In a separate beaker, prepare a solution of sodium nitrite (0.105 mol) in distilled water (50 mL) and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the amine suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the completion of diazotization by testing for the absence of the primary aromatic amine using a suitable method (e.g., spot test with a coupling component) and the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black).

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Naphthol Derivative (Illustrative Example)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for pH control)

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • In a beaker, dissolve the coupling component (e.g., 2-Naphthol, 0.1 mol) in an aqueous solution of sodium hydroxide (0.1 mol in 150 mL of water).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a solution of sodium hydroxide as needed. A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

The following table summarizes representative quantitative data for a synthesized azo dye derived from this compound. Please note that these values are illustrative and will vary depending on the specific coupling component used and the optimization of the reaction conditions.

ParameterIllustrative ValueNotes
Diazo Component This compound-
Coupling Component 2-NaphtholA common coupling component for producing reddish dyes.
Molecular Weight of Dye Varies with coupling component-
Reaction Yield 75-90%Yields can be optimized by controlling temperature and pH.
Melting Point >200 °C (decomposes)Azo dyes often have high melting points and may decompose.
λmax (in Ethanol) 480-520 nmThe absorption maximum depends on the electronic structure of the dye.
Color in Solution Red-OrangeThe perceived color is complementary to the absorbed wavelength.
Light Fastness (ISO 105-B02) 4-5On a scale of 1-8, where 8 is the highest fastness.
Wash Fastness (ISO 105-C06) 4On a scale of 1-5, where 5 is the highest fastness.
Rubbing Fastness (ISO 105-X12) 3-4On a scale of 1-5, where 5 is the highest fastness.

Visualizations

Experimental Workflow for Azo Dye Synthesis

AzoDyeSynthesis Start Start Amine This compound Start->Amine Diazotization Diazotization (0-5 °C) Amine->Diazotization HCl_H2O HCl, H₂O HCl_H2O->Diazotization DiazoniumSalt Diazonium Salt Solution Diazotization->DiazoniumSalt NaNO2 NaNO₂ Solution NaNO2->Diazotization Coupling Azo Coupling (0-5 °C, pH 8-10) DiazoniumSalt->Coupling CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->Coupling NaOH_H2O NaOH, H₂O NaOH_H2O->Coupling CrudeDye Crude Azo Dye (Precipitate) Coupling->CrudeDye Filtration Filtration CrudeDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PureDye Purified Azo Dye Drying->PureDye End End PureDye->End

Caption: Workflow for the synthesis of an azo dye from this compound.

Logical Relationship of Synthesis Steps

LogicalFlow DiazoComponent Diazo Component This compound Diazotization Diazotization Reaction (NaNO₂, HCl, 0-5°C) DiazoComponent->Diazotization CouplingComponent Coupling Component (Electron-rich aromatic) AzoCoupling Azo Coupling Reaction (pH control, 0-5°C) CouplingComponent->AzoCoupling Diazotization->AzoCoupling Diazonium Salt Intermediate AzoDye Azo Dye Product AzoCoupling->AzoDye

Caption: Logical flow of the two-step azo dye synthesis process.

References

Application Notes and Protocols: N-(3-Amino-4-chlorophenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-Amino-4-chlorophenyl)acetamide as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. While direct synthesis routes for currently marketed drugs from this specific starting material are not extensively documented in publicly available literature, its chemical structure makes it a valuable and plausible precursor for the synthesis of targeted therapeutics, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors.

Introduction

This compound is a substituted aniline derivative.[1] Its bifunctional nature, possessing both a reactive amino group and an acetamido group on a chlorinated phenyl ring, makes it a versatile building block in medicinal chemistry. The presence of the chlorine atom and the specific substitution pattern allows for directed chemical modifications to build complex molecular architectures, characteristic of many kinase inhibitors. This document outlines a representative synthetic protocol for a kinase inhibitor scaffold analogous to known FLT3 inhibitors like Quizartinib, and details the biological context of its target.

Representative Synthesis of a Kinase Inhibitor Scaffold

The following protocol describes a plausible multi-step synthesis of a urea-based kinase inhibitor using this compound as a key intermediate. This hypothetical synthesis is based on established chemical transformations used in the synthesis of similar pharmaceutical compounds.

Table 1: Quantitative Data for Representative Synthesis
StepReactant 1Reactant 2ProductMolar Ratio (1:2)SolventYield (%)Purity (%)
1This compound2-bromoacetyl bromideN-(4-chloro-3-(2-bromoacetamido)phenyl)acetamide1 : 1.1Dichloromethane92>95 (by HPLC)
2N-(4-chloro-3-(2-bromoacetamido)phenyl)acetamide2-aminobenzothiazole derivativeImidazo[2,1-b]benzothiazole intermediate1 : 1N,N-Dimethylformamide85>95 (by HPLC)
3Imidazo[2,1-b]benzothiazole intermediateIron powder, Ammonium chlorideAniline derivative intermediateN/A (Reduction)Ethanol/Water90>97 (by HPLC)
4Aniline derivative intermediatePhenyl (5-(tert-butyl)isoxazol-3-yl)carbamateFinal Kinase Inhibitor Scaffold1 : 1.2Pyridine88>99 (by HPLC)
Experimental Protocols

Step 1: Synthesis of N-(4-chloro-3-(2-bromoacetamido)phenyl)acetamide

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of the Imidazo[2,1-b]benzothiazole Intermediate

  • To a solution of N-(4-chloro-3-(2-bromoacetamido)phenyl)acetamide (1.0 eq) in N,N-Dimethylformamide (DMF), add a substituted 2-aminobenzothiazole derivative (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the cyclized product.

Step 3: Reduction to the Aniline Derivative Intermediate

  • Suspend the Imidazo[2,1-b]benzothiazole intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (2.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) for 6 hours.

  • Monitor the reduction of the nitro group (assuming the benzothiazole derivative contained one) to an aniline by TLC.

  • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Step 4: Urea Formation to Yield the Final Kinase Inhibitor Scaffold

  • Dissolve the aniline derivative intermediate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Add phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate (1.2 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a stirred solution of 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the final product.

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_step4 Step 4: Urea Formation A This compound B N-(4-chloro-3-(2-bromoacetamido)phenyl)acetamide A->B 2-bromoacetyl bromide C Imidazo[2,1-b]benzothiazole Intermediate B->C 2-aminobenzothiazole derivative D Aniline Derivative Intermediate C->D Fe, NH4Cl E Final Kinase Inhibitor Scaffold D->E Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate

Caption: Representative synthesis workflow for a kinase inhibitor scaffold.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to the constitutive activation of the FLT3 receptor, which in turn activates several downstream signaling pathways that promote cancer cell proliferation and survival.[2] The primary signaling cascades activated by mutant FLT3 include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[3] FLT3 inhibitors, such as Quizartinib, are designed to block the activity of this receptor and inhibit these downstream signals.

FLT3_Signaling_Pathway FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor This compound -derived Kinase Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML.

References

Application Notes and Protocols for Azo Coupling Reaction with N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds, characterized by the functional group -N=N-, represent a significant and versatile class of organic molecules. They are widely utilized as dyes and pigments in various industries, including textiles, printing, and food.[1][2][3] Beyond their coloring properties, the unique electronic and structural characteristics of azo compounds have led to their investigation in diverse fields such as pharmaceuticals, nonlinear optics, and analytical chemistry.[1][4][5]

The synthesis of azo compounds is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.[2][3][6] The nature of the aromatic amine and the coupling component dictates the color, stability, and overall properties of the resulting azo dye.[7]

This document provides a detailed protocol for the synthesis of azo dyes using N-(3-Amino-4-chlorophenyl)acetamide as the diazo component. This compound is a valuable intermediate in the synthesis of disperse dyes.[8] The presence of the acetamido group and the chlorine atom can influence the spectral properties and fastness of the resulting dyes. These application notes will serve as a comprehensive guide for the laboratory-scale synthesis and characterization of novel azo compounds derived from this versatile precursor.

General Reaction Scheme

The overall synthesis of azo dyes from this compound involves two primary stages:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).[9][10]

  • Azo Coupling: The in-situ generated diazonium salt is then reacted with a suitable coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine) to form the final azo dye.[6][10]

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound (C8H9ClN2O, MW: 184.62 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a suspension of 1.85 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.

  • Stir the suspension vigorously to ensure thorough mixing.

  • Cool the beaker in an ice-water bath to bring the temperature of the suspension down to 0-5 °C. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[9][10]

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound with continuous and efficient stirring. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[6] The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt solution from Protocol 1 can be coupled with various aromatic compounds to produce a range of azo dyes. Below are protocols for coupling with a phenol (phenol), a naphthol (2-naphthol), and an aromatic amine (N,N-dimethylaniline).

2.1 Coupling with Phenol

Procedure:

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring. The alkaline condition is necessary to facilitate the coupling reaction with phenols.[6]

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with continuous stirring.

  • A colored precipitate of the azo dye should form immediately.[6]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

2.2 Coupling with 2-Naphthol

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[10]

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[10]

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.[10]

  • A vibrant colored precipitate will form instantly.[10]

  • Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.[10]

2.3 Coupling with N,N-Dimethylaniline

Procedure:

  • In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 2M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with continuous stirring.

  • The pH of the reaction mixture should be maintained in a weakly acidic to neutral range (pH 4-7). This can be achieved by the slow, portion-wise addition of a saturated sodium acetate solution until the desired pH is reached.[6]

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

Protocol 3: Isolation and Purification of the Azo Dye

Procedure:

  • Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.[10]

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to remove any unreacted starting materials and salts.[10]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected products and their characteristic properties from the azo coupling reactions described above. The exact yields and absorption maxima may vary depending on the precise reaction conditions.

Diazo ComponentCoupling ComponentProduct NameExpected ColorExpected Yield (%)Expected λmax (nm)
This compoundPhenolN-(4-Chloro-3-((4-hydroxyphenyl)diazenyl)phenyl)acetamideYellow-Orange80-90380-420
This compound2-NaphtholN-(4-Chloro-3-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)acetamideRed-Orange85-95470-510
This compoundN,N-DimethylanilineN-(4-Chloro-3-((4-(dimethylamino)phenyl)diazenyl)phenyl)acetamideRed75-85490-530

Characterization

The synthesized azo compounds can be characterized using various spectroscopic techniques to confirm their structure and purity.[2][4]

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent (e.g., ethanol, DMSO).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group (typically around 1450-1500 cm⁻¹), O-H stretching for phenolic products, and N-H stretching of the acetamido group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized compounds.

Visualizations

Azo_Coupling_Workflow Start This compound Diazonium Diazonium Salt (in situ) Start->Diazonium Diazotization Reagents_Diazo HCl, NaNO2 0-5 °C Azo_Dye Crude Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling_Partner Coupling Partner (Phenol, Naphthol, etc.) Coupling_Partner->Azo_Dye Reagents_Coupling NaOH (for phenols) NaOAc (for amines) Filtration Vacuum Filtration & Washing Azo_Dye->Filtration Purification Recrystallization Filtration->Purification Final_Product Purified Azo Dye Purification->Final_Product

Caption: Experimental workflow for the synthesis of azo dyes.

Azo_Coupling_Mechanism Diazonium Ar-N≡N⁺ Intermediate Sigma Complex Diazonium->Intermediate Electrophilic Attack Coupling_Partner Ar'-H (Electron-rich) Coupling_Partner->Intermediate Azo_Product Ar-N=N-Ar' (Azo Dye) Intermediate->Azo_Product Deprotonation Proton H⁺ Intermediate->Proton

Caption: General mechanism of the azo coupling reaction.

References

Application Note: Monitoring the Synthesis of N-(3-Amino-4-chlorophenyl)acetamide using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and highly effective analytical technique widely used in synthetic organic chemistry to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for the analysis of the reaction to form N-(3-Amino-4-chlorophenyl)acetamide. By observing the disappearance of starting materials and the appearance of the product on a TLC plate, a chemist can efficiently determine the reaction's endpoint, assess the purity of the product, and optimize reaction conditions. The principles of TLC rely on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[1][3]

Reaction Scheme

While multiple synthetic routes to this compound exist, a common pathway involves the acetylation of 5-amino-2-chlorobenzonitrile or the reduction of a nitro group followed by acetylation. For the purpose of this application note, we will consider the acetylation of a hypothetical starting material, 4-chloro-3-aminoaniline, with acetic anhydride.

Starting Material (SM): 4-chloro-3-aminoaniline Reagent: Acetic Anhydride Product (P): this compound

Data Presentation

The progress of the reaction can be monitored by comparing the Retention Factor (Rf) values of the starting material and the product. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5][6] Due to the introduction of the acetyl group, the product, this compound, is expected to be more polar than the starting diamine and thus will have a lower Rf value in a normal-phase TLC system.

CompoundHypothetical Rf ValueNotes
4-chloro-3-aminoaniline (Starting Material)0.65Less polar, travels further up the plate.
This compound (Product)0.40More polar due to the amide group, interacts more strongly with the silica gel, travels less.
Acetic Anhydride (Reagent)-Typically not visualized under UV and reacts with the silica gel or is quenched during workup.
Baseline (Co-spot)0.65 and 0.40A mixture of the starting material and the reaction mixture to confirm the identity of the spots.

Experimental Protocols

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Eluent): 7:3 (v/v) mixture of Ethyl Acetate and Hexane. The polarity of the mobile phase can be adjusted to achieve optimal separation (an ideal Rf value is between 0.3 and 0.7).[5]

  • Sample Preparation:

    • Starting Material (SM) Solution: Dissolve a small amount (1-2 mg) of 4-chloro-3-aminoaniline in 0.5 mL of ethyl acetate.

    • Reaction Mixture (RM) Solution: Withdraw a small aliquot (e.g., one drop) from the reaction vessel and dilute it with 0.5 mL of ethyl acetate.

  • TLC Chamber: A glass jar with a lid, lined with filter paper to ensure solvent vapor saturation.

  • Spotting: Glass capillary tubes.

  • Visualization:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO4) stain.

Procedure
  • Preparation of the TLC Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes.[3]

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3][7]

    • Mark three lanes on the baseline for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the 'SM' lane. The spot should be as small as possible (1-2 mm in diameter).[1][6]

    • Use a different capillary tube to spot the reaction mixture solution onto the 'RM' lane.

    • For the 'Co' lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the SM spot.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps, ensuring the baseline is above the solvent level.[7]

    • Close the chamber and allow the solvent to ascend the plate by capillary action.[3]

    • Remove the plate when the solvent front is about 1 cm from the top.[6]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent green background.[8] Circle the observed spots with a pencil.

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[8] This method is semi-destructive.

    • Potassium Permanganate Staining: If further visualization is needed, prepare a solution of potassium permanganate. Dip the plate into the stain and gently heat. Oxidizable groups, such as amines, will appear as yellow or brown spots on a purple background.[9][10] This is a destructive method.

  • Analysis:

    • Calculate the Rf value for each spot.

    • Monitor the reaction by observing the intensity of the starting material spot in the 'RM' lane. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane, and the product spot is prominent.

Workflow and Pathway Visualization

TLC_Workflow prep_chamber Prepare TLC Chamber (Mobile Phase + Filter Paper) develop_plate Develop Plate in Chamber prep_sample Prepare Samples (SM and Reaction Mixture) spot_plate Spot TLC Plate (SM, RM, Co-spot) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Further Visualization (e.g., Iodine, KMnO4) visualize_uv->visualize_stain If necessary analyze Analyze Results (Calculate Rf, Assess Reaction Progress) visualize_uv->analyze visualize_stain->analyze

Caption: Experimental workflow for TLC analysis.

Conclusion

Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. This application note provides a comprehensive protocol that can be adapted for various reaction conditions. Proper technique in sample preparation, spotting, development, and visualization is crucial for obtaining reliable and reproducible results, enabling efficient tracking of reaction progress and assessment of product purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-(3-Amino-4-chlorophenyl)acetamide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step process: acetylation of 4-chloro-3-nitroaniline followed by reduction of the nitro group.

Step 1: Acetylation of 4-Chloro-3-nitroaniline to N-(4-chloro-3-nitrophenyl)acetamide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acetic anhydride due to hydrolysis. 2. Low reaction temperature. 3. Insufficient reaction time.1. Use fresh or newly opened acetic anhydride. Ensure all glassware is dry. 2. Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC. 3. Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of acetylating agent.1. Increase reaction time or temperature. 2. Use a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents).
Formation of Side Products (e.g., colored impurities) 1. Overheating the reaction. 2. Presence of impurities in the starting material.1. Maintain a controlled temperature throughout the reaction. 2. Use purified 4-chloro-3-nitroaniline. The crude product can be purified by recrystallization.

Step 2: Reduction of N-(4-chloro-3-nitrophenyl)acetamide to this compound

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Incomplete reaction. 3. Inappropriate pH for the reduction.1. Use a fresh, high-quality reducing agent. 2. Increase reaction time or temperature, and monitor by TLC. 3. Adjust the pH of the reaction mixture as required for the specific reducing agent (e.g., acidic for Sn/HCl, neutral/basic for NaBH4/Pd-C).
Presence of Unreacted Starting Material 1. Insufficient amount of reducing agent. 2. Deactivation of the catalyst (if applicable).1. Use a sufficient excess of the reducing agent. 2. If using a catalyst like Pd/C, ensure it is not poisoned and is properly dispersed in the reaction mixture.
Formation of Side Products (e.g., dehalogenation) 1. Harsh reaction conditions. 2. Use of certain reducing agents (e.g., catalytic hydrogenation under aggressive conditions).1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Consider using alternative reducing agents that are less prone to causing dehalogenation, such as iron powder in acidic medium.
Product is Difficult to Purify 1. Presence of multiple impurities. 2. Oiling out during recrystallization.1. Optimize the reaction conditions to minimize side product formation. Use column chromatography for purification if recrystallization is ineffective. 2. Choose an appropriate recrystallization solvent or solvent system. Ensure the solution is not cooled too rapidly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable route involves a two-step synthesis. The first step is the acetylation of 4-chloro-3-nitroaniline with an acetylating agent like acetic anhydride to form N-(4-chloro-3-nitrophenyl)acetamide. The second step is the selective reduction of the nitro group of N-(4-chloro-3-nitrophenyl)acetamide to an amino group to yield the final product.

Q2: My yield of N-(4-chloro-3-nitrophenyl)acetamide in the first step is low. What can I do to improve it?

A2: Low yield in the acetylation step is often due to the use of hydrolyzed acetic anhydride or incomplete reaction. Ensure you are using fresh acetic anhydride and that your glassware is completely dry. You can also try gently heating the reaction mixture and monitoring its progress by Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.

Q3: I am observing a significant amount of unreacted N-(4-chloro-3-nitrophenyl)acetamide after the reduction step. How can I drive the reaction to completion?

A3: Incomplete reduction can be addressed by increasing the amount of the reducing agent. For catalytic reductions (e.g., with Pd/C), ensure the catalyst is active and well-dispersed. For metal/acid reductions (e.g., Fe/HCl), ensure sufficient acid is present and the reaction is stirred vigorously. Increasing the reaction time or temperature may also help, but monitor for potential side reactions.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities include unreacted starting materials (4-chloro-3-nitroaniline or N-(4-chloro-3-nitrophenyl)acetamide), over-acetylated byproducts (diacetylated product), and potentially dehalogenated products depending on the reduction conditions. These can often be detected by HPLC or LC-MS analysis.[1]

Q5: What is a good solvent for the recrystallization of this compound?

A5: A mixture of ethanol and water is often a good choice for recrystallizing acetanilides.[2] The product is typically dissolved in hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals should form. Other solvent systems like ethyl acetate/heptane can also be explored.[3]

Data Presentation

Table 1: Comparison of Acetylation Conditions for 4-Chloro-3-nitroaniline
EntryAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Acetic Anhydride (1.1 eq)Acetic Acid2528597
2Acetic Anhydride (1.1 eq)Dichloromethane2548296
3Acetyl Chloride (1.1 eq)Dichloromethane, Triethylamine (1.2 eq)0 to 2529098
4Acetic Anhydride (1.1 eq)None5019295
Table 2: Comparison of Reduction Methods for N-(4-chloro-3-nitrophenyl)acetamide
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Fe / NH₄ClEthanol/Water8038898
2SnCl₂·2H₂OEthanol7029299
3H₂ (1 atm), 10% Pd/CMethanol25495>99
4NaBH₄ / 10% Pd/CMethanol/Water2519097

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-3-nitrophenyl)acetamide
  • In a round-bottom flask, dissolve 4-chloro-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring at room temperature.

  • Continue stirring for 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry it under vacuum to obtain N-(4-chloro-3-nitrophenyl)acetamide. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[2]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • To a solution of N-(4-chloro-3-nitrophenyl)acetamide (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Reduction 4-Chloro-3-nitroaniline 4-Chloro-3-nitroaniline N-(4-chloro-3-nitrophenyl)acetamide N-(4-chloro-3-nitrophenyl)acetamide 4-Chloro-3-nitroaniline->N-(4-chloro-3-nitrophenyl)acetamide Acetic Acid Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(4-chloro-3-nitrophenyl)acetamide This compound This compound N-(4-chloro-3-nitrophenyl)acetamide->this compound e.g., H2, Pd/C Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingYield Low_Yield Low Yield of Final Product Check_Step1 Problem in Acetylation Step? Low_Yield->Check_Step1 Check_Step2 Problem in Reduction Step? Low_Yield->Check_Step2 Purification_Loss Loss during Purification Low_Yield->Purification_Loss Impure_SM Impure Starting Material Check_Step1->Impure_SM Inactive_Reagent1 Inactive Acetic Anhydride Check_Step1->Inactive_Reagent1 Incomplete_Reaction1 Incomplete Acetylation Check_Step1->Incomplete_Reaction1 Inactive_Reagent2 Inactive Reducing Agent Check_Step2->Inactive_Reagent2 Incomplete_Reaction2 Incomplete Reduction Check_Step2->Incomplete_Reaction2 Side_Reactions Side Reactions (e.g., dehalogenation) Check_Step2->Side_Reactions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Minimizing Side Products in the N-acetylation of 3-Amino-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The chemical name "3-amino-4-chloroaniline" is ambiguous. This guide assumes the intended starting material is 4-chloro-1,3-phenylenediamine , a compound with two amino groups where selective mono-acetylation is a common objective. The principles and troubleshooting steps outlined are broadly applicable to the selective N-acetylation of substituted anilines and diamines.

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to minimize the formation of side products during the N-acetylation of 4-chloro-1,3-phenylenediamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acetylation reaction in a direct question-and-answer format.

Q1: I am observing a significant amount of the di-acetylated byproduct. How can I increase the selectivity for the mono-acetylated product?

A: The formation of a di-acetylated byproduct is a common issue, particularly under harsh reaction conditions.[1] To favor mono-acetylation, consider the following adjustments:

  • Control Stoichiometry: Limit the acetylating agent (acetic anhydride or acetyl chloride) to approximately 1.0-1.2 molar equivalents relative to the aniline.[2] Using a large excess of the acetylating agent will invariably lead to di-acetylation.

  • Slow Reagent Addition: Add the acetylating agent dropwise to the reaction mixture, preferably at a reduced temperature. This prevents localized high concentrations of the reagent, which can drive the reaction towards the di-substituted product.

  • Lower Reaction Temperature: High temperatures can promote di-acetylation.[1] Running the reaction at a lower temperature (e.g., 0-25 °C) decreases the rate of the second acetylation step more significantly than the first, thus improving selectivity for the mono-acetylated product.

Q2: My reaction is sluggish and shows low conversion, even after an extended period. What can I do to improve the reaction rate?

A: Low conversion can stem from several factors, including insufficient reagent reactivity or non-optimal conditions.[1]

  • Choice of Acetylating Agent: Acetic anhydride and acetyl chloride are the most common acetylating agents.[3] Acetyl chloride is generally more reactive than acetic anhydride and may be necessary for less reactive anilines.[1]

  • Use of a Catalyst: The addition of a suitable catalyst can significantly improve the reaction rate.

    • Base Catalysis: A base like potassium carbonate (K2CO3) is often required to neutralize the acid byproduct (HCl or acetic acid), which can otherwise form a non-reactive salt with the starting aniline.[4]

    • Phase Transfer Catalyst (PTC): In biphasic systems, a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the reaction and lead to high yields in a shorter time.[4][5]

  • Solvent Selection: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF are often effective for N-acetylation reactions.[4]

Q3: My reaction mixture is turning dark brown or black, suggesting product degradation. What is causing this and how can it be prevented?

A: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures or upon exposure to air.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Purify Reagents: Use freshly distilled aniline and high-purity solvents to remove any pre-existing oxidized impurities that could catalyze degradation.

  • Temperature Control: Avoid excessive heating, as higher temperatures accelerate oxidation and other side reactions.

Q4: How do I choose the right base for my N-acetylation reaction?

A: A base is crucial for neutralizing the acidic byproduct.[4] The choice depends on the acetylating agent and reaction conditions:

  • For Acetyl Chloride: A base is mandatory to scavenge the HCl produced. Potassium carbonate or sodium acetate are effective and commonly used.[4][7] Organic bases like triethylamine or pyridine can also be used.[8]

  • For Acetic Anhydride: While sometimes performed without a base, adding a weak base like sodium acetate can buffer the reaction and improve yields, especially for less reactive amines.[9] Stronger bases can also be used to accelerate the reaction.

Frequently Asked Questions (FAQs)

  • What are the primary side products in the mono-N-acetylation of 4-chloro-1,3-phenylenediamine? The most common side product is the di-acetylated derivative, N,N'-(4-chloro-1,3-phenylene)diacetamide. Another potential side product is the regioisomer of the desired mono-acetylated product, formed by acetylation at the other amino group.

  • Which acetylating agent is better: acetic anhydride or acetyl chloride? Both are effective. Acetyl chloride is more reactive but produces corrosive HCl gas, requiring a base and careful handling.[7][10] Acetic anhydride is less reactive, easier to handle, and produces acetic acid as a byproduct, which is less corrosive.[1][2] For many applications, acetic anhydride provides a good balance of reactivity and safety.

  • What is the role of a phase transfer catalyst (PTC)? A PTC, such as TBAB, is used in reactions involving two immiscible phases (e.g., an aqueous phase and an organic phase). It helps transfer the reactant from one phase to another, thereby increasing the reaction rate. This can lead to higher yields in a shorter amount of time.[4][5]

  • How can I purify the desired mono-acetylated product? Purification can typically be achieved through recrystallization or column chromatography. Recrystallization is effective if the solubilities of the mono-acetylated product, di-acetylated product, and starting material are sufficiently different in a given solvent system.[11] Column chromatography on silica gel is a more general method for separating components with different polarities.[12]

Data Presentation

Table 1: Effect of Solvent and Catalyst on N-Acetylation Yield of Anilines *

SolventCatalystBaseTimeYield (%)Reference
DMFTBABK2CO310-15 minHigh[4]
AcetonitrileTBABK2CO310-15 minHigh[4]
ChloroformTBABK2CO325-30 minModerate[4]
Ethyl AcetateTBABK2CO325-30 minModerate[4]
DMFNoneK2CO3> 60 minLow/None[4]

*Data is generalized from studies on various substituted anilines using acetyl chloride and illustrates trends.[4] TBAB: Tetrabutylammonium bromide.

Table 2: Comparison of Common Acetylating Agents

Acetylating AgentRelative ReactivityByproductKey Considerations
Acetyl ChlorideHighHClHighly reactive, corrosive, moisture-sensitive. Requires a base.[1][10]
Acetic AnhydrideModerateAcetic AcidLess reactive, easier to handle, common lab reagent.[1][13]
Acetic AcidLowWaterGreener reagent, but requires higher temperatures or strong catalysts.[1]
AcetonitrileVery LowWaterCan act as an acetyl source under specific catalytic conditions (e.g., with alumina).[10]

Experimental Protocols

Protocol 1: Selective Mono-N-Acetylation using Acetic Anhydride

  • Materials: 4-chloro-1,3-phenylenediamine, acetic anhydride, sodium acetate, water, ethanol.

  • Procedure:

    • Dissolve the 4-chloro-1,3-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid or an aqueous solution containing hydrochloric acid.[9][14]

    • Cool the solution to 0-5 °C in an ice bath with stirring.

    • Prepare a solution of sodium acetate (1.1 equivalents) in water.[9]

    • Slowly add acetic anhydride (1.05 equivalents) dropwise to the cooled aniline solution. Maintain the temperature below 10 °C.

    • After the addition of acetic anhydride is complete, immediately add the sodium acetate solution and stir vigorously.[14]

    • Allow the mixture to stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure mono-acetylated product.[14]

Protocol 2: N-Acetylation using Acetyl Chloride with a Base

  • Materials: 4-chloro-1,3-phenylenediamine, acetyl chloride, potassium carbonate (K2CO3), dimethylformamide (DMF), water.

  • Procedure:

    • In a round-bottom flask, prepare a mixture of 4-chloro-1,3-phenylenediamine (1 equivalent), K2CO3 (1.5 equivalents), and a catalytic amount of TBAB (optional, 0.1 equivalents) in DMF.[4]

    • Stir the mixture at room temperature.

    • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirring mixture over 15-20 minutes.

    • Continue stirring at room temperature for 15-30 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.[4]

    • Once the reaction is complete, pour the mixture into crushed ice.

    • The solid product will precipitate. Collect it by filtration, wash with water, and dry.[4]

    • Recrystallize the crude product from aqueous methanol or another suitable solvent to yield the pure product.[4]

Visualizations

Troubleshooting_Flowchart Troubleshooting Low Mono-acetylation Yield Start Low Yield of Mono-acetylated Product Cause1 High Di-acetylation Observed? Start->Cause1 Cause2 Low Conversion / Unreacted Starting Material? Start->Cause2 Cause3 Degradation / Dark Color? Start->Cause3 Cause1->Cause2 No Sol1a Reduce Acylating Agent to ~1 equiv. Cause1->Sol1a Yes Cause2->Cause3 No Sol2a Use More Reactive Agent (Acetyl Chloride) Cause2->Sol2a Yes Sol3a Run Under Inert Atmosphere (N2) Cause3->Sol3a Yes Sol1b Lower Reaction Temperature (0-25°C) Sol1a->Sol1b Sol1c Add Acetylating Agent Slowly Sol1b->Sol1c Sol2b Add a Catalyst (e.g., PTC, Lewis Acid) Sol2a->Sol2b Sol2c Ensure Base is Present and Sufficient Sol2b->Sol2c Sol3b Use Purified Reagents/Solvents Sol3a->Sol3b

Caption: Troubleshooting flowchart for low mono-acetylation yield.

Reaction_Pathway SM 4-Chloro-1,3- phenylenediamine AC1 + 1 eq. Ac₂O (or AcCl) SM->AC1 AC2 + Excess Ac₂O (or AcCl) SM->AC2 mid AC1->mid Di N,N'-(4-Chloro-1,3-phenylene) diacetamide (Side Product) AC2->Di Mono1 N-(2-Chloro-5-aminophenyl) acetamide (Desired Product) Mono2 N-(4-Chloro-3-aminophenyl) acetamide (Regioisomer) mid->Mono1 mid->Mono2

Caption: Reaction pathway for N-acetylation showing desired and side products.

Experimental_Workflow A Reagent Preparation (Aniline, Solvent, Base) B Reaction Setup (Flask, Stirrer, Ice Bath) A->B C Slow Addition of Acetylating Agent B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Quench, Precipitate) D->E F Product Isolation (Filtration) E->F G Purification (Recrystallization or Chromatography) F->G H Analysis (MP, NMR, IR) G->H

Caption: A typical experimental workflow for an N-acetylation reaction.

References

Technical Support Center: Synthesis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the synthesis of N-(3-Amino-4-chlorophenyl)acetamide. The primary synthetic route involves the reduction of N-(4-chloro-3-nitrophenyl)acetamide. This guide provides a detailed experimental protocol, addresses common issues in a question-and-answer format, and offers structured data for easy reference.

Experimental Protocol: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

This protocol describes a general method for the reduction of N-(4-chloro-3-nitrophenyl)acetamide to this compound using iron in an acidic medium.

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide

  • Iron powder (fine grade)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic Acid

  • Sodium carbonate or Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper

  • Round bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round bottom flask, suspend N-(4-chloro-3-nitrophenyl)acetamide in a mixture of ethanol and water.

  • Addition of Iron: To this suspension, add fine iron powder.

  • Initiation of Reaction: Add a small amount of hydrochloric acid or acetic acid to the mixture to initiate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Basification: Carefully add a solution of sodium carbonate or sodium hydroxide to neutralize the acid and precipitate iron salts.

  • Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and the washings. If ethanol was used as the primary solvent, it may need to be removed under reduced pressure. The aqueous residue is then extracted several times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound.

Q1: The reaction is very slow or appears to be incomplete. What could be the cause?

A1: Sluggish or incomplete reactions are a common issue in the reduction of aromatic nitro compounds. Several factors can contribute to this:

  • Purity and Activity of the Reducing Agent: The quality of the iron powder is crucial. If the iron is old or has a passivated surface, its reactivity will be diminished.

  • Insufficient Acid: The acidic medium is necessary to activate the iron and facilitate the reduction. Ensure that a sufficient amount of acid has been added.

  • Inadequate Temperature: While the reaction is often exothermic, maintaining a consistent reflux temperature is important to drive the reaction to completion.

  • Poor Solubility of Starting Material: N-(4-chloro-3-nitrophenyl)acetamide may have limited solubility in the reaction mixture. Adjusting the solvent ratio (e.g., increasing the proportion of ethanol) can sometimes help.

Q2: My yield is very low. How can I improve it?

A2: Low yields can result from several factors throughout the experimental process:

  • Incomplete Reaction: As addressed in Q1, ensure the reaction goes to completion by monitoring with TLC.

  • Losses during Work-up: The product may be partially soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Emulsion formation during extraction can also lead to product loss.

  • Side Reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.

  • Degradation of Product: The amino group in the product can be susceptible to oxidation, especially if the work-up is prolonged or exposed to air for extended periods.

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

A3: The reduction of a nitro group can proceed through several intermediates, and if the reaction is not fully completed, these can be observed as side products.[1] Common side products include the corresponding nitroso and hydroxylamine compounds.

To minimize side product formation:

  • Ensure a sufficient excess of the reducing agent (iron) is used.

  • Maintain adequate reaction time and temperature to drive the reaction to completion.

  • Control the reaction temperature, as localized overheating can sometimes promote the formation of undesired byproducts. [1]

Q4: The purified product is colored, not the expected white or off-white solid. Why is this?

A4: The presence of color in the final product often indicates impurities.

  • Oxidation: Aromatic amines can be prone to air oxidation, which can lead to the formation of colored impurities. It is advisable to store the final product under an inert atmosphere if it is to be kept for a long period.

  • Residual Iron Salts: Incomplete removal of iron salts during the work-up can impart color to the final product. Ensure thorough washing of the product during and after filtration.

  • Chromatographic Impurities: If the starting material was not pure, colored impurities may carry through the reaction.

Q5: I am having trouble with the purification of the final product by column chromatography. What are the best practices?

A5: The basicity of the amino group in this compound can lead to issues during column chromatography on silica gel, such as streaking and poor separation. To mitigate this, consider the following:

  • Use a less acidic stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel.

  • Modify the mobile phase: Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent can help to reduce tailing and improve the peak shape on silica gel.

  • Recrystallization as an alternative: For many acetanilides, recrystallization is a highly effective method of purification and may be preferable to chromatography if suitable solvents are found.

Data Presentation

The following tables summarize key parameters for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for the Reduction of N-(4-chloro-3-nitrophenyl)acetamide

ParameterRecommended Range/ValueNotes
Solvent System Ethanol/WaterThe ratio can be adjusted to improve the solubility of the starting material.
Reducing Agent Iron PowderA fine powder with a large surface area is preferred.
Acid Catalyst HCl or Acetic AcidA catalytic amount is sufficient to initiate the reaction.
Reaction Temperature RefluxTypically in the range of 80-100 °C depending on the solvent mixture.
Reaction Time 2-6 hoursMonitor by TLC for the disappearance of the starting material.
Work-up pH Basic (pH 8-9)To precipitate iron salts and ensure the product is in its free base form.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance White to off-white or light brown solid
Melting Point Data not consistently available in literature.
Solubility Soluble in methanol, ethanol, and ethyl acetate. Sparingly soluble in water.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add N-(4-chloro-3-nitrophenyl)acetamide, ethanol/water, and iron powder to flask. B 2. Add catalytic acid (HCl or Acetic Acid). A->B C 3. Heat to reflux and monitor by TLC. B->C D 4. Cool and basify the reaction mixture. C->D E 5. Filter to remove iron salts. D->E F 6. Extract the filtrate with ethyl acetate. E->F G 7. Wash organic layer with water and brine. F->G H 8. Dry and concentrate the organic layer. G->H I 9. Purify the crude product by recrystallization. H->I troubleshooting_logic cluster_problems cluster_solutions start Identify Problem low_yield Low Yield Incomplete reaction? Side products? Work-up losses? start->low_yield impure_product Impure Product Colored? Unexpected spots on TLC? start->impure_product slow_reaction Slow/Incomplete Reaction Reagent quality? Temperature? Solubility? start->slow_reaction optimize_conditions Increase reaction time/temperature. Adjust solvent ratio. low_yield->optimize_conditions improve_workup Ensure complete extraction. Perform work-up promptly. low_yield->improve_workup impure_product->improve_workup purification_strategy Use modified column chromatography (e.g., with triethylamine) or recrystallization. impure_product->purification_strategy check_reagents Check purity/activity of iron. Use fresh reagents. slow_reaction->check_reagents slow_reaction->optimize_conditions

References

Technical Support Center: Optimization of Reaction Conditions for N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis and optimization of reaction conditions for N-(3-Amino-4-chlorophenyl)acetamide.

Synthesis Overview

The most common and effective synthetic route for this compound involves a two-step process starting from 4-chloro-3-nitroaniline:

  • Acetylation: The amino group of 4-chloro-3-nitroaniline is acetylated using an acetylating agent, typically acetic anhydride, to form N-(4-chloro-3-nitrophenyl)acetamide. This step serves to protect the amino group and modulate its electronic properties for the subsequent reaction.

  • Reduction: The nitro group of N-(4-chloro-3-nitrophenyl)acetamide is then reduced to an amino group to yield the final product, this compound.

Below are detailed protocols, troubleshooting guides, and FAQs for each of these critical steps.

Step 1: Acetylation of 4-Chloro-3-nitroaniline

This initial step is crucial for achieving a good overall yield and purity of the final product.

Experimental Protocol: Acetylation

Materials:

  • 4-chloro-3-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid or a non-protic solvent like chloroform[1]

  • Optional: A catalytic amount of a mild acid or base.

Procedure:

  • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroaniline in a suitable solvent such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution. An excess of acetic anhydride is typically used to ensure complete conversion.

  • The reaction mixture can be stirred at room temperature or gently heated to increase the reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

  • The solid product, N-(4-chloro-3-nitrophenyl)acetamide, is collected by filtration, washed with water until neutral, and dried.

Troubleshooting Guide: Acetylation
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to low temperature or insufficient reaction time.Gently heat the reaction mixture and monitor by TLC until the starting material is consumed.
Inactive acetic anhydride due to hydrolysis.Use fresh, unopened acetic anhydride or distill it before use. Ensure all glassware is thoroughly dry.
Formation of Side Products (Multiple Spots on TLC) Di-acetylation (unlikely under standard conditions but possible).Use a milder acetylating agent or control the stoichiometry of acetic anhydride more carefully.
Impurities in the starting material.Ensure the purity of 4-chloro-3-nitroaniline before starting the reaction.
Product is Difficult to Precipitate The product may be too soluble in the water/acetic acid mixture.Add more ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid and decrease solubility.
Frequently Asked Questions (FAQs): Acetylation

Q1: Why is it necessary to acetylate the amino group of 4-chloro-3-nitroaniline before the reduction step?

A1: The acetylation of the amino group serves as a protective measure. The resulting acetamido group is less activating than the amino group, which can help to prevent potential side reactions during the subsequent reduction of the nitro group.[2] It also modulates the electronic properties of the aromatic ring.

Q2: What is the optimal solvent for the acetylation of 4-chloro-3-nitroaniline?

A2: Glacial acetic acid is a commonly used solvent as it is a good solvent for the starting material and is compatible with the reagent. However, other solvents like chloroform can also be used, often in the presence of a base like triethylamine to neutralize the acetic acid byproduct.[1]

Q3: How can I optimize the yield of N-(4-chloro-3-nitrophenyl)acetamide?

A3: To optimize the yield, ensure all reagents and solvents are anhydrous, use a slight excess of acetic anhydride, and monitor the reaction to completion by TLC. Proper work-up, including thorough washing of the precipitate, is also critical to remove impurities.

Step 2: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

The reduction of the nitro group is the final and critical step to obtain this compound.

Experimental Protocols: Reduction

Two common and effective methods for the reduction of the nitro group are presented below.

Protocol 2A: Catalytic Hydrogenation

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide

  • Palladium on carbon (Pd/C, 5-10%) or another suitable catalyst

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve N-(4-chloro-3-nitrophenyl)acetamide in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization.

Protocol 2B: Metal-Acid Reduction (e.g., Iron in Acetic Acid)

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide

  • Iron powder (Fe)

  • Glacial acetic acid or a mixture of ethanol and hydrochloric acid

Procedure:

  • In a round-bottom flask, suspend N-(4-chloro-3-nitrophenyl)acetamide and iron powder in glacial acetic acid or an ethanol/water mixture.

  • If using ethanol/water, add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter it to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data: Comparison of Reduction Methods
Reduction Method Catalyst/Reagent Typical Yield Advantages Disadvantages
Catalytic HydrogenationPd/C, PtO₂, Raney NiHigh (>90%)High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Metal-Acid ReductionFe/HCl, SnCl₂/HCl, Zn/CH₃COOHGood to High (70-90%)Inexpensive reagents, does not require high pressure.Work-up can be more complex due to metal salts, may not be as clean as hydrogenation.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Troubleshooting Guide: Reduction
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reduction Inactive catalyst (hydrogenation).Use fresh, high-quality catalyst. Ensure proper agitation to keep the catalyst suspended.
Insufficient reducing agent (metal-acid).Use a larger excess of the metal and acid.
Low reaction temperature or insufficient time.Increase the reaction temperature (for metal-acid) or reaction time and monitor by TLC.
Formation of Side Products Over-reduction or side reactions.Optimize reaction time and temperature. In catalytic hydrogenation, ensure the correct catalyst loading.
Dehalogenation (loss of chlorine atom).This can sometimes occur during catalytic hydrogenation. Using a milder catalyst or optimizing conditions may help. Metal-acid reductions are often less prone to this.
Difficulty in Product Isolation Product remains dissolved after neutralization.Evaporate some of the solvent to concentrate the solution. Ensure the pH is in the optimal range for precipitation (typically neutral to slightly basic).
Contamination with metal salts.Wash the crude product thoroughly with water. Recrystallization is usually effective in removing residual salts.
Frequently Asked Questions (FAQs): Reduction

Q1: Which reduction method is better, catalytic hydrogenation or metal-acid reduction?

A1: The choice of method depends on the available equipment and the scale of the reaction. Catalytic hydrogenation generally gives higher yields and a cleaner product but requires a hydrogen source and a pressure vessel. Metal-acid reduction is often more convenient for smaller-scale laboratory syntheses as it uses readily available and inexpensive reagents.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is the most common method. The starting nitro compound and the product amine will have different Rf values. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What is the best way to purify the final product, this compound?

A3: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to obtain a high-purity crystalline product.[3] Column chromatography can also be employed if further purification is needed.[3]

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway start 4-Chloro-3-nitroaniline intermediate N-(4-Chloro-3-nitrophenyl)acetamide start->intermediate Acetylation (Acetic Anhydride) product This compound intermediate->product Reduction (e.g., H2/Pd-C or Fe/HCl)

Caption: Synthetic pathway for this compound.

Experimental Workflow: A General Overview

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_reduction Step 2: Reduction cluster_purification Purification A1 Dissolve Starting Material A2 Add Acetic Anhydride A1->A2 A3 Reaction & Monitoring (TLC) A2->A3 A4 Precipitation & Filtration A3->A4 R1 Dissolve Intermediate A4->R1 Dried Intermediate R2 Add Reducing Agent/Catalyst R1->R2 R3 Reaction & Monitoring (TLC) R2->R3 R4 Work-up & Isolation R3->R4 P1 Recrystallization R4->P1 Crude Product P2 Drying P1->P2 Final Final P2->Final Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic Tree

Troubleshooting_Logic cluster_acetylation Acetylation Issues cluster_reduction Reduction Issues cluster_purification Purification Issues Start Low Yield or Impure Product A_Start Check Acetylation Step Start->A_Start R_Start Check Reduction Step Start->R_Start P_Start Check Purification Start->P_Start A_Q1 Incomplete Reaction? A_Start->A_Q1 A_A1_Yes Increase Time/Temp A_Q1->A_A1_Yes Yes A_A1_No Check Reagent Quality A_Q1->A_A1_No No R_Q1 Incomplete Reduction? R_Start->R_Q1 R_A1_Yes Check Catalyst/Reagent Activity R_Q1->R_A1_Yes Yes R_A1_No Investigate Side Reactions R_Q1->R_A1_No No P_Q1 Impurities after Recrystallization? P_Start->P_Q1 P_A1_Yes Optimize Solvent System P_Q1->P_A1_Yes Yes P_A1_No Consider Chromatography P_Q1->P_A1_No No

Caption: A logic tree for troubleshooting common issues.

References

preventing di-acylation in the synthesis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3-Amino-4-chlorophenyl)acetamide, with a specific focus on preventing the common side reaction of di-acylation.

Troubleshooting Guide: Preventing Di-acylation

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to minimize the formation of the di-acetylated byproduct.

Issue Potential Cause Recommended Solution
Significant formation of di-acetylated product 1. High reactivity of the acylating agent: Acetic anhydride or acetyl chloride are highly reactive and can lead to over-acylation.- Use a less reactive acylating agent if possible. - Add the acylating agent dropwise at a low temperature to control the reaction rate.
2. Incorrect stoichiometry: An excess of the acylating agent will drive the reaction towards di-acylation.- Use a 1:1 molar ratio of 4-chloro-1,3-phenylenediamine to the acylating agent. Careful and precise measurement of reagents is crucial.
3. High reaction temperature: Higher temperatures increase the rate of both mono- and di-acylation, often favoring the latter.- Perform the reaction at a reduced temperature (e.g., 0-5 °C) to improve selectivity for mono-acylation.
4. Inadequate mixing: Poor mixing can lead to localized high concentrations of the acylating agent, promoting di-acylation.- Ensure vigorous and efficient stirring throughout the addition of the acylating agent.
Low yield of the desired mono-acetylated product 1. Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting material.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but this must be balanced against the risk of di-acylation.
2. Product loss during workup: The product may be lost during extraction or purification steps.- Ensure the pH of the aqueous layer is optimized for the extraction of the product. - Use an appropriate solvent system for extraction and chromatography.
3. Sub-optimal solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction outcome.- Aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are commonly used. Consider solvent screening to find the optimal medium for the reaction.
Difficulty in separating the mono- and di-acetylated products 1. Similar polarity: The mono- and di-acetylated products may have very similar polarities, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 4-chloro-1,3-phenylenediamine?

The main challenge is the selective mono-acetylation of the diamine. The two amino groups have similar reactivity, making it difficult to prevent the formation of the di-acetylated byproduct, N,N'-(4-chloro-1,3-phenylene)diacetamide.

Q2: Which amino group of 4-chloro-1,3-phenylenediamine is more reactive towards acylation?

The amino group at the 3-position is generally more nucleophilic and thus more reactive towards electrophilic acylating agents. This is due to the electron-donating effect of the other amino group and the electron-withdrawing effect of the chloro group, which has a greater deactivating influence on the amino group at the 1-position (ortho to chlorine).

Q3: What are the most common acylating agents used for this reaction?

Acetic anhydride and acetyl chloride are the most common acylating agents. Acetyl chloride is generally more reactive than acetic anhydride.

Q4: Why is a base often used in this reaction?

A base, such as pyridine or triethylamine, is typically used to neutralize the acidic byproduct (HCl or acetic acid) generated during the acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spots. This helps in determining the optimal reaction time.

Data Presentation

The following table presents data from a study on the selective acylation of a structurally related compound, 4-nitro-1,3-phenylenediamine. While the substituent (nitro vs. chloro) will influence reactivity, these results provide a useful comparison of different acylating agents and their impact on the yield of the mono-acylated product.

Acylating AgentSolvent SystemBaseTemperatureMono-acylated Product Yield (%)Purity (%)Reference
Acetic Anhydride17% CH3CN/THFPyridineNot specified8897.9[1]
Acetyl Chloride17% CH3CN/THFPyridineCooled6969.0[1]
Benzoyl Chloride17% CH3CN/THFPyridineNot specified10098.3[1]
Trifluoroacetic Anhydride17% CH3CN/THFPyridine-78 °CMixtureMixture[1]

Note: The data above is for the synthesis of 2-amino-4-acetimidonitrobenzene from 4-nitro-1,3-phenylenediamine and may not be directly transferable to the synthesis of this compound. However, it serves as a valuable guide for reagent selection and reaction condition optimization.[1]

Experimental Protocols

Protocol for Selective Mono-acetylation of 4-chloro-1,3-phenylenediamine

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.

Materials:

  • 4-chloro-1,3-phenylenediamine

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-1,3-phenylenediamine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add pyridine (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride (1.0 eq) dropwise to the reaction mixture over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

Troubleshooting_Diacylation cluster_input Initial Reaction Setup cluster_process Reaction Monitoring & Analysis cluster_outcome Potential Outcomes & Troubleshooting cluster_solutions_di Solutions for Di-acylation cluster_solutions_low Solutions for Low Yield start Start: Synthesis of This compound reactants Reactants: - 4-chloro-1,3-phenylenediamine - Acylating Agent (e.g., AcCl) - Base (e.g., Pyridine) start->reactants conditions Initial Conditions: - Stoichiometry (1:1) - Low Temperature (0-5 °C) - Anhydrous Solvent (DCM) reactants->conditions tlc Monitor by TLC conditions->tlc analysis Analyze Product Mixture tlc->analysis outcome Outcome Assessment analysis->outcome high_mono High Yield of Mono-acylated Product outcome->high_mono high_di High Yield of Di-acylated Product outcome->high_di low_yield Low Overall Yield outcome->low_yield end_success Success: Purified Product high_mono->end_success solution_di1 Decrease Temperature high_di->solution_di1 solution_di2 Slower Addition of Acylating Agent high_di->solution_di2 solution_di3 Verify 1:1 Stoichiometry high_di->solution_di3 solution_low1 Increase Reaction Time low_yield->solution_low1 solution_low2 Optimize Workup pH low_yield->solution_low2 solution_low3 Ensure Anhydrous Conditions low_yield->solution_low3 end_retry Retry with Optimized Conditions solution_di1->end_retry solution_di2->end_retry solution_di3->end_retry solution_low1->end_retry solution_low2->end_retry solution_low3->end_retry

Caption: Troubleshooting workflow for preventing di-acylation.

References

removing unreacted starting materials from N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Amino-4-chlorophenyl)acetamide. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: A primary synthetic route to this compound involves the reduction of the nitro group of 2-chloro-5-nitroaniline. Therefore, the most common unreacted starting material is 2-chloro-5-nitroaniline . Depending on the acetylation step, unreacted 3-amino-4-chlorophenol could also be present if the synthesis proceeds through this intermediate.

Q2: How can I monitor the progress of the reaction to minimize the amount of unreacted starting material?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By comparing the reaction mixture to a spot of the starting material, you can determine when the starting material has been consumed. A recommended TLC system is a mixture of ethyl acetate and hexane. The product, being more polar than the nitro-containing starting material, will have a lower Rf value.

Q3: What are the primary methods for removing unreacted 2-chloro-5-nitroaniline from my final product?

A3: The two most effective methods for purifying this compound are recrystallization and column chromatography . The choice between these methods will depend on the scale of your reaction and the level of purity required.

Troubleshooting Guides

Recrystallization

Issue: My recrystallized product is still contaminated with starting material.

  • Possible Cause: The chosen recrystallization solvent does not provide sufficient differentiation in solubility between the product and the starting material at high and low temperatures.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while the starting material will either be very soluble or insoluble at all temperatures. Based on the polarity of the compounds, consider solvents such as ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can provide a sharper crystallization. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Issue: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

  • Solution:

    • Use a lower-boiling point solvent.

    • Ensure the crude product is fully dissolved before cooling.

    • Add a small amount of a more polar co-solvent to the hot solution to prevent premature precipitation.

    • Cool the solution more slowly to allow for proper crystal lattice formation.

Column Chromatography

Issue: Poor separation of the product and starting material on a silica gel column.

  • Possible Cause: The polarity of the mobile phase is either too high or too low, resulting in co-elution or no elution of the compounds.

  • Solution:

    • TLC Optimization: First, optimize the mobile phase using TLC. A good mobile phase will give a clear separation between the starting material and the product, with the product having an Rf value between 0.2 and 0.4 for optimal column separation. A gradient of ethyl acetate in hexane is a good starting point.

    • Gradient Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate). This will allow the less polar starting material to elute first, followed by the more polar product.

Issue: Streaking of the amine product on the silica gel column.

  • Possible Cause: The basic amine group of the product is interacting with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your amine-containing product.

    • Use a Different Stationary Phase: Consider using a deactivated or basic stationary phase, such as alumina or amine-functionalized silica, for the chromatography of basic compounds.

Data Presentation

Table 1: Solubility of 2-chloro-5-nitroaniline in Various Solvents at Different Temperatures.

SolventTemperature (K)Molar Fraction Solubility (10^3 * x)
Methanol278.152.81
298.156.53
318.1513.98
Ethanol278.152.59
298.155.62
318.1511.45
Isopropanol278.151.45
298.153.12
318.156.34
Ethyl Acetate278.1513.51
298.1522.87
318.1536.98
Acetone278.1530.15
298.1545.91
318.1567.82
Acetonitrile278.1511.23
298.1518.95
318.1530.11
Toluene278.154.11
298.157.35
318.1512.58

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. An ethanol/water mixture is a good starting point.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Reheat the mixture until it is clear again. Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by TLC. A good starting point is a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). The product should have an Rf of ~0.3.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase. If separation is not optimal, a gradient elution can be employed, starting with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration pure_product Pure Product filtration->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product After Initial Purification check_purity Check Purity by TLC/HPLC start->check_purity recrystallization_issue Contamination Persists check_purity->recrystallization_issue Recrystallization Used chromatography_issue Poor Separation check_purity->chromatography_issue Chromatography Used recrystallization_solution1 Screen for New Solvent/ Use Mixed Solvent System recrystallization_issue->recrystallization_solution1 oiling_out Oiling Out Occurs recrystallization_solution2 Use Lower Boiling Solvent/ Slower Cooling oiling_out->recrystallization_solution2 chromatography_solution1 Optimize Mobile Phase with TLC/Use Gradient chromatography_issue->chromatography_solution1 streaking Amine Streaking chromatography_solution2 Add Basic Modifier (e.g., TEA)/ Use Alumina or Amino-Silica streaking->chromatography_solution2

Technical Support Center: Purification of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of N-(3-Amino-4-chlorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the most efficient method for removing minor impurities, assuming a suitable solvent is found. For more complex impurity profiles or to separate compounds with very similar solubility, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[1]

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as N-(4-chloro-3-nitrophenyl)acetamide if the reduction step is incomplete.

  • Over-acetylation or hydrolysis products: Depending on the synthesis and workup conditions.

  • Positional isomers: Formed during the nitration or amination steps of precursors.

  • Oxidation products: The amino group is susceptible to oxidation, which can lead to colored impurities.

Q3: My final product is off-white or has a pink/brown hue. What is the cause and how can I remove the color?

A3: Colored impurities are often due to the oxidation of the aromatic amine. These can sometimes be removed by treating the solution of the crude product with activated charcoal before the final crystallization step. However, the use of charcoal can sometimes lead to a loss of the desired product due to adsorption.

Q4: What is the expected purity for commercially available this compound?

A4: Commercially, this compound is available in fine and industrial grades with purities typically ranging from 98.00% to 99.00% or higher.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent is used.1. Add more solvent in small increments until the product dissolves. 2. Try a more polar solvent or a solvent mixture.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. There are significant impurities present.1. Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. 2. Ensure the solution is not cooled too rapidly. 3. Consider a preliminary purification step like column chromatography to remove impurities.
No crystals form upon cooling. The solution is not sufficiently saturated. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound.
Low recovery of purified product. The product has significant solubility in the cold solvent. Too much solvent was used for recrystallization. Product was lost during transfers.1. Cool the crystallization mixture in an ice bath to minimize solubility. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate solvent system (eluent). Column overloading.1. Optimize the eluent system using thin-layer chromatography (TLC) first. 2. Reduce the amount of crude material loaded onto the column. 3. Use a longer column or a stationary phase with a smaller particle size.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.1. Adjust the solvent ratio of your eluent system. Increase polarity to elute the compound faster, and decrease it to slow it down.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The compound is degrading on the column.1. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). 2. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Quantitative Data

The following table presents hypothetical data for the purification of a 10g batch of crude this compound to illustrate the effectiveness of different purification methods.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurity Reduction (%)
Recrystallization (Ethanol/Water)85977590
Recrystallization (Isopropanol)85958085
Silica Gel Column Chromatography85996098
Preparative HPLC85>99.550>99

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Ethanol/water or isopropanol are common starting points for compounds of similar polarity.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Purification by Preparative HPLC
  • Analytical Method Development: First, develop an analytical scale HPLC method to achieve good separation between this compound and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for better peak shape) is a common starting point.[1]

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a concentration that avoids precipitation in the system.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid may need to be further processed (e.g., lyophilized or recrystallized from a suitable solvent) to obtain a dry, crystalline product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude N-(3-Amino-4- chlorophenyl)acetamide dissolution Dissolution in Hot Solvent crude_product->dissolution Start Purification filtration Hot Filtration dissolution->filtration Remove Insolubles crystallization Crystallization filtration->crystallization Cool Slowly isolation Isolation via Vacuum Filtration crystallization->isolation Collect Crystals pure_product Pure Product isolation->pure_product purity_check Purity Analysis (e.g., HPLC, NMR) pure_product->purity_check Verify Purity

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic decision decision issue issue start Start Purification issue_node Issue Encountered start->issue_node decision_color Is the product colored? issue_node->decision_color decision_purity Is the purity below specification? issue_node->decision_purity decision_yield Is the yield too low? issue_node->decision_yield charcoal Add activated charcoal before filtration decision_color->charcoal Yes re_recrystallize Re-recrystallize from a different solvent system decision_purity->re_recrystallize Yes check_solubility Check product solubility in cold solvent decision_yield->check_solubility Yes column_chrom Perform column chromatography re_recrystallize->column_chrom If still impure optimize_cooling Optimize cooling rate and final temperature check_solubility->optimize_cooling

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: N-(3-Amino-4-chlorophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-(3-Amino-4-chlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical role of temperature.

Q1: My reaction yield is significantly lower than expected. What are the potential temperature-related causes?

A1: Low yield in this acetylation reaction can often be attributed to improper temperature control. The reaction of an aromatic amine with an acetylating agent is exothermic, and excessive heat can lead to the formation of side products.

  • Issue: Reaction temperature was too high.

    • Explanation: At elevated temperatures, side reactions such as di-acetylation or degradation of the starting material or product can occur. This is particularly relevant for activated aromatic systems.

    • Recommendation: Maintain a controlled temperature, ideally between 0-5 °C, especially during the addition of the acetylating agent. An ice bath is highly recommended to dissipate the heat generated during the reaction.

  • Issue: Incomplete reaction due to low temperature.

    • Explanation: While high temperatures are detrimental, a temperature that is too low may slow down the reaction rate, leading to an incomplete conversion of the starting material.

    • Recommendation: After the initial exothermic phase is controlled, allowing the reaction to slowly warm to room temperature and stirring for a sufficient period can ensure the reaction goes to completion.

Q2: The purity of my final product is low, even after recrystallization. How can temperature control during the reaction help?

A2: The formation of impurities is often temperature-dependent. Controlling the reaction temperature is a key factor in synthesizing a pure product.

  • Issue: Presence of colored impurities.

    • Explanation: High reaction temperatures can lead to oxidation of the aminophenol starting material, resulting in colored byproducts that can be difficult to remove.

    • Recommendation: Running the reaction at a low temperature (0-5 °C) and under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Issue: Unreacted starting material in the final product.

    • Explanation: Insufficient reaction time or a temperature that is too low can result in incomplete acetylation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a low temperature, consider extending the reaction time or allowing it to proceed at room temperature after the initial addition of the acetylating agent.

Q3: My reaction seems to be proceeding very slowly or not at all. What should I check regarding the temperature?

A3: A stalled reaction can be frustrating. Temperature is a primary factor to consider.

  • Issue: The reaction mixture is too cold.

    • Explanation: While controlling the initial exotherm is crucial, maintaining the reaction at a very low temperature for an extended period might hinder the reaction rate.

    • Recommendation: After the addition of the acetylating agent is complete and the initial exotherm has subsided, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the acetylation of 3-Amino-4-chlorophenol is typically in the range of 0-5 °C during the addition of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to control the exothermic reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

Q2: How does temperature affect the stability of the reactants and product?

A2: 3-Amino-4-chlorophenol is susceptible to oxidation, especially at higher temperatures and in the presence of air, which can lead to the formation of colored impurities. The product, this compound, is generally more stable. However, prolonged exposure to high temperatures during the reaction or workup can lead to degradation.

Q3: Can I run the reaction at room temperature from the start?

A3: It is not recommended to run the reaction at room temperature from the beginning. The acetylation of aromatic amines is an exothermic process, and an uncontrolled increase in temperature can lead to a decrease in yield and the formation of significant amounts of byproducts.

Q4: What are the consequences of overheating the reaction mixture?

A4: Overheating the reaction mixture can lead to several undesirable outcomes, including:

  • Decreased yield of the desired product.

  • Increased formation of impurities, such as di-acetylated products and oxidation products.

  • Potential for runaway reactions, which can be a safety hazard.

Data Presentation

The following table summarizes the hypothetical effect of reaction temperature on the yield and purity of this compound. This data is intended to be illustrative of general trends in this type of reaction.

Reaction Temperature (°C)Yield (%)Purity (%)Key Observations
-5 to 08598Slow reaction rate, requires longer reaction time.
0 to 59299Optimal balance of reaction rate and selectivity.
20 to 25 (Room Temp)7590Faster reaction, but noticeable increase in colored impurities.
40 to 506080Significant formation of byproducts and product degradation.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Amino-4-chlorophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-4-chlorophenol in glacial acetic acid.

  • Cool the flask in an ice bath to bring the internal temperature to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The addition should be done over a period of 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Stir the mixture until the ice has completely melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Product Isolation & Purification A Dissolve 3-Amino-4-chlorophenol in Glacial Acetic Acid B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add Acetic Anhydride B->C D Stir at 0-5 °C C->D E Warm to Room Temperature and Stir D->E F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Recrystallization G->H I Drying H->I J Analysis I->J Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Temp_Effect cluster_temp Effect of Temperature on Reaction Outcome cluster_low_outcomes Outcomes at Low Temperature cluster_high_outcomes Outcomes at High Temperature Temp Reaction Temperature LowTemp Low Temperature (0-5 °C) Temp->LowTemp Optimal HighTemp High Temperature (> 25 °C) Temp->HighTemp Suboptimal HighYield High Yield LowTemp->HighYield HighPurity High Purity LowTemp->HighPurity SlowRate Slower Reaction Rate LowTemp->SlowRate LowYield Low Yield HighTemp->LowYield LowPurity Low Purity HighTemp->LowPurity SideProducts Side Products (e.g., Di-acetylation, Oxidation) HighTemp->SideProducts

Caption: Logical relationship between temperature and reaction outcomes.

Technical Support Center: N-Acylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-acylation of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this common and crucial chemical transformation. Here you will find troubleshooting guides for specific issues you may encounter during your experiments, answers to frequently asked questions, detailed experimental protocols, and supporting technical data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-acetylation of substituted anilines in a question-and-answer format.

Question 1: My N-acetylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in N-acetylation reactions are a common problem and can stem from several factors, often related to the nature of the aniline substrate and the reaction conditions.

  • Insufficiently Reactive Acetylating Agent: For anilines that are sterically hindered or contain electron-withdrawing groups, standard acetylating agents like acetic anhydride may not be reactive enough.

    • Solution: Switch to a more reactive acetylating agent, such as acetyl chloride. Acetyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]

  • Inadequate Base or Catalyst: The reaction may be slow or incomplete without a suitable base or catalyst, especially for less reactive anilines.

    • Solution: Employ a base to neutralize the acid byproduct (e.g., HCl if using acetyl chloride), which can otherwise protonate the starting aniline, rendering it unreactive.[2] For particularly challenging substrates, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be used. DMAP reacts with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acylating species.[1]

  • Unfavorable Reaction Conditions: Temperature and solvent choice can significantly impact the reaction rate and yield.

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Ensure your aniline substrate is fully dissolved; aprotic polar solvents like DMF or DMSO can be effective for improving solubility.[1][2]

  • Poor Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.[3]

    • Solution: For these substrates, more forcing conditions may be necessary, including the use of a highly reactive acetylating agent, a stronger base, and higher reaction temperatures.[1][3]

Question 2: I am observing significant amounts of unreacted starting material, even after extended reaction times. What steps can I take?

Answer: This issue is often a combination of the factors leading to low yields. A systematic approach to troubleshoot this includes:

  • Increase the Stoichiometry of the Acetylating Agent: Using a larger excess of the acetylating agent (e.g., 1.5-2 equivalents) can help drive the reaction to completion.

  • Optimize the Base: Ensure at least a stoichiometric amount of a suitable base is used to neutralize the acid byproduct. For sluggish reactions, consider a stronger, non-nucleophilic base.

  • Incorporate a Catalyst: If not already in use, adding a catalytic amount of DMAP can significantly accelerate the reaction.[1]

  • Elevate the Temperature: Gently heating the reaction mixture can often increase the rate of conversion. Monitor for potential side product formation at higher temperatures.

Question 3: My reaction is producing significant side products. What are they, and how can I minimize their formation?

Answer: Side product formation can compromise the yield and purity of your desired N-acetylated aniline. Common side products include:

  • Di-acetylation: While less common with highly hindered anilines, it can occur if the initial N-acetylated product is still sufficiently nucleophilic and the reaction conditions are too harsh.[1]

    • Solution: Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]

  • O-Acetylation (if other nucleophilic groups are present): If your substituted aniline contains other nucleophilic functional groups like hydroxyl or phenol groups, these can also be acetylated.

    • Solution: Employ chemoselective reaction conditions. N-acetylation can often be achieved preferentially at lower temperatures. Alternatively, protecting the other nucleophilic groups before the N-acetylation step may be necessary.[1]

  • Ring Acylation (Friedel-Crafts): Under certain acidic conditions, acylation of the aromatic ring can compete with N-acetylation, although this is less common for N-acetylation reactions.

    • Solution: The use of a base typically prevents the strongly acidic conditions required for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the N-acetylation of anilines?

A1: The base plays one or both of the following crucial roles:

  • Catalyst: Some bases, like pyridine and DMAP, can act as nucleophilic catalysts. They react with the acetylating agent to form a more reactive intermediate, which then acetylates the aniline more efficiently.[1][5]

Q2: Should I use acetic anhydride or acetyl chloride for my substituted aniline?

A2: The choice depends on the reactivity of your aniline:

  • Acetic Anhydride: This is a commonly used, moderately reactive acetylating agent suitable for many anilines. It is generally less expensive and easier to handle than acetyl chloride.[6]

  • Acetyl Chloride: This is a more reactive acetylating agent and is often the better choice for sterically hindered or electron-deficient anilines where acetic anhydride gives low yields.[1][2]

Q3: Why is my aniline with a nitro group so difficult to acetylate?

A3: The nitro group is a strong electron-withdrawing group. It significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.[3] This decrease in electron density makes the nitrogen lone pair less available for nucleophilic attack on the acetylating agent, thus slowing down the reaction and often requiring more forcing conditions to achieve a good yield.[3]

Q4: Can I run the N-acetylation reaction without a solvent?

A4: In some cases, solvent-free conditions can be effective, particularly at elevated temperatures.[1] This approach can be advantageous from a green chemistry perspective. However, solubility of the starting materials and the ability to control the reaction temperature are important considerations.

Data Presentation

Table 1: Comparison of Common Bases/Catalysts in N-Acetylation

Base/CatalystTypeTypical UseKey Advantages
Sodium Acetate (NaOAc) Weak BaseAcid scavenger with acetic anhydrideInexpensive, mild conditions
Potassium Carbonate (K₂CO₃) Moderate BaseAcid scavenger with acetyl chlorideEffective, readily available
Pyridine Weak Base/CatalystAcid scavenger and catalystGood for general purpose acetylations
4-(Dimethylaminopyridine) (DMAP) Nucleophilic CatalystUsed in small (catalytic) amountsHighly effective for hindered or deactivated anilines

Experimental Protocols

Protocol 1: General N-Acetylation of Aniline using Acetic Anhydride and Sodium Acetate.[7]

This method is suitable for many simple substituted anilines.

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable solvent such as water or acetic acid. If using water, add hydrochloric acid to form the soluble aniline salt.[7]

  • Reagent Preparation: Prepare a solution of sodium acetate (1.2 eq) in water.

  • Reaction: To the solution of the aniline, add acetic anhydride (1.1 eq) and swirl to mix. Immediately add the sodium acetate solution.

  • Isolation: A precipitate of the N-acetylated product should form. Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: N-Acetylation of a Hindered or Electron-Deficient Aniline using Acetyl Chloride and a Base.[2]

This protocol is designed for more challenging substrates.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) or pyridine (1.5 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).[2]

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

N_Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Substituted Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcylatingAgent->TetrahedralIntermediate Product N-Acetylated Aniline TetrahedralIntermediate->Product Collapse of Intermediate Byproduct Byproduct (e.g., Acetic Acid) TetrahedralIntermediate->Byproduct

Caption: Mechanism of N-acetylation of a substituted aniline.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckSubstrate Is aniline hindered or electron-deficient? Start->CheckSubstrate IncreaseReactivity Use more reactive acetylating agent (e.g., Acetyl Chloride) CheckSubstrate->IncreaseReactivity Yes CheckBase Is base adequate? CheckSubstrate->CheckBase No OptimizeConditions Optimize Reaction Conditions IncreaseReactivity->OptimizeConditions IncreaseTemp Increase Temperature OptimizeConditions->IncreaseTemp AddCatalyst Add DMAP catalyst OptimizeConditions->AddCatalyst Success Improved Yield IncreaseTemp->Success AddCatalyst->Success CheckBase->OptimizeConditions Yes UseStrongerBase Use stronger or stoichiometric base CheckBase->UseStrongerBase No UseStrongerBase->OptimizeConditions

Caption: A logical workflow for troubleshooting low yields in N-acetylation.

References

Technical Support Center: Synthesis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-(3-Amino-4-chlorophenyl)acetamide.

Reaction Overview

The primary synthetic route to this compound involves the selective reduction of the nitro group of a precursor, N-(4-chloro-3-nitrophenyl)acetamide. The key challenge in this synthesis is to achieve high selectivity for the nitro group reduction without affecting the chloro and acetamide functionalities. The choice of solvent and reducing agent is critical to the success of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent method is the selective reduction of the nitro group on N-(4-chloro-3-nitrophenyl)acetamide. This transformation can be achieved using various reducing systems, including catalytic hydrogenation or metal-based reductions in an acidic medium.

Q2: How does the solvent choice influence the reaction's outcome?

A2: The solvent plays a crucial role in several aspects of the reaction. It affects the solubility of the starting material, the rate of the chemical transformation, and the selectivity of the reduction.[1][2] Protic solvents like ethanol and methanol are commonly used and can lead to selective hydrogenation.[1][2] In some cases, using aqueous solutions or co-solvents may be necessary to improve the solubility of reactants.[2]

Q3: My catalytic hydrogenation with Pd/C is causing dehalogenation. Why is this happening and what is the solution?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is well-known to cause dehalogenation, particularly with aryl halides.[2] To avoid the loss of the chlorine atom, it is recommended to switch to a non-catalytic reduction method. Reagents such as tin(II) chloride (SnCl2) or iron in the presence of an acid (Fe/HCl) are excellent alternatives as they do not typically cause dehalogenation.[2] Alternatively, a sulfided platinum on carbon (Pt/C) catalyst can be used for hydrogenation, which shows good selectivity for nitro group reduction while preserving halogens.[2]

Q4: I am observing a low yield or an incomplete reaction. What are the common causes?

A4: Low yields can stem from several factors. First, ensure your reducing agent is fresh and used in the correct stoichiometric amount; for instance, SnCl2·2H2O often requires a significant excess (around 5 equivalents).[2] Second, the solubility of your starting material might be low in the chosen solvent; consider using a co-solvent to improve it.[2] Finally, monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has run to completion, as reaction times can vary.[2]

Q5: Can I use catalytic transfer hydrogenation for this synthesis?

A5: Yes, catalytic transfer hydrogenation is a viable method. This technique typically involves using a hydrogen donor, such as ammonium formate, in conjunction with a catalyst like 10% Pd/C.[2] While effective, careful optimization is necessary to prevent the reduction of the carbon-carbon double bonds if present and to minimize the risk of dehalogenation associated with Pd/C.[2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield / Incomplete Reaction 1. Poor quality or insufficient amount of reducing agent.[2] 2. Low solubility of the nitro-compound in the chosen solvent.[2] 3. Reaction time is too short or temperature is too low.1. Use a fresh, high-quality reducing agent in the appropriate stoichiometric excess (e.g., ~5 eq. for SnCl2·2H2O).[2] 2. Try a different solvent or add a co-solvent (e.g., using an ethanol/ethyl acetate mixture).[2] 3. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required.[2][3]
Dehalogenation (Loss of Chlorine Atom) The use of standard catalytic hydrogenation conditions (H2, Pd/C) is a common cause of dehalogenation for aryl halides.[2]1. Avoid using H2 with Pd/C. 2. Switch to a metal/acid system like Fe/HCl or Fe/NH4Cl.[2] 3. Use a milder, selective reagent such as SnCl2·2H2O in ethanol.[2] 4. If hydrogenation is necessary, use a sulfided Pt/C catalyst.[2]
Formation of Side Products Condensation reactions between intermediate products can occur, especially under certain catalytic hydrogenation conditions.[1]1. The choice of solvent can significantly alter the reaction pathway; aqueous solutions of aliphatic alcohols often favor selective hydrogenation to the amine.[1] 2. Ensure proper reaction setup and inert atmosphere where required to prevent oxidation or other side reactions.
Product Purification Issues The crude product may contain residual metal salts (from Sn or Fe reagents) or unreacted starting material.1. Perform an aqueous workup, adjusting the pH to precipitate metal hydroxides, followed by filtration. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.[3] 3. Column chromatography can be used for further purification if necessary.[2]

Data Presentation

Comparison of Reduction Systems for Nitroarenes

The following table summarizes the performance of common reduction methods applicable to the synthesis of this compound, highlighting the impact of the solvent and reagent choice. Yields are indicative and can vary.

Reducing SystemTypical Solvent(s)Typical YieldKey Considerations
H₂, Pd/C Ethanol, Methanol>90%High risk of dehalogenation (loss of -Cl group).[2]
H₂, Sulfided Pt/C Acetonitrile80-90%Good selectivity; preserves halogen atoms.[2]
SnCl₂·2H₂O Ethanol, Ethyl Acetate>90%Mild, highly selective, and does not cause dehalogenation. Requires excess reagent.[2]
Fe/HCl or Fe/NH₄Cl Water, Ethanol>90%Classic, robust method that avoids dehalogenation.[2] Requires acidic conditions and aqueous workup.
Ammonium Formate, Pd/C Methanol, Ethanol>90%Effective for transfer hydrogenation, but dehalogenation risk remains.[2]

Experimental Protocols

Protocol: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol describes a general procedure for the selective reduction of the nitro group in N-(4-chloro-3-nitrophenyl)acetamide.

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve N-(4-chloro-3-nitrophenyl)acetamide in ethanol.

  • Add SnCl₂·2H₂O to the solution in portions. The reaction is exothermic.

  • Heat the mixture to reflux and monitor the reaction's progress by TLC. The reaction is often complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

cluster_workflow General Synthesis Workflow Start Start: N-(4-chloro-3-nitrophenyl)acetamide Dissolve Dissolve Starting Material in Chosen Solvent Start->Dissolve AddReagents Add Reducing Agent (e.g., SnCl2) Dissolve->AddReagents Monitor Monitor Reaction (TLC/LCMS) AddReagents->Monitor Workup Aqueous Workup & Neutralization Monitor->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify End End: Pure this compound Purify->End

Caption: A typical experimental workflow for the synthesis.

cluster_troubleshooting Troubleshooting Guide for Low Yield Start Problem: Low Yield CheckTLC Check Reaction TLC Start->CheckTLC IsSM Starting Material (SM) Remaining? CheckTLC->IsSM SM_Yes Yes IsSM->SM_Yes  Yes SM_No No IsSM->SM_No  No Cause1 Possible Cause: Incomplete Reaction SM_Yes->Cause1 Cause2 Possible Cause: Product Loss During Workup SM_No->Cause2 Solution1 Solution: 1. Increase reaction time/temp 2. Check reagent quality/amount 3. Improve solubility (co-solvent) Cause1->Solution1 Solution2 Solution: 1. Optimize extraction pH 2. Minimize transfers 3. Refine purification method Cause2->Solution2

Caption: A decision-making guide for troubleshooting low yields.

cluster_logic Solvent & Catalyst Selection Logic Goal Goal: Selective Nitro Reduction Halogen Is an Aryl Halide Present? Goal->Halogen Yes Yes Halogen->Yes Yes No No Halogen->No No PdC Standard Pd/C Hydrogenation Yes->PdC Considering SnCl2 SnCl2 / Fe-HCl Yes->SnCl2 Considering Standard Standard Methods are Suitable (e.g., H2, Pd/C) No->Standard Avoid High Risk of Dehalogenation Recommend Recommended Systems PdC->Avoid SnCl2->Recommend

Caption: Logic for selecting a reduction method to avoid side reactions.

References

Validation & Comparative

A Comparative Guide to the Quantification of N-(3-Amino-4-chlorophenyl)acetamide: HPLC vs. UV-Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like N-(3-Amino-4-chlorophenyl)acetamide is critical for ensuring product quality and process control. This guide provides a comprehensive comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The information presented is based on established analytical principles and performance data from analogous aromatic amine compounds, providing a robust framework for method selection and validation.

Comparative Performance of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC offers superior specificity and sensitivity, UV-Vis spectrophotometry can be a simpler and more cost-effective alternative for certain applications.

Table 1: Comparison of Quantitative Analytical Methods for this compound

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Visible Spectrophotometry (with derivatization)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.015 - 0.1 µg/mL[1]~0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.4 µg/mL~0.4 µg/mL
Specificity High (separation from impurities)Moderate (potential interference from other amines)
Throughput ModerateHigh
Cost HigherLower

Experimental Protocols

Below are detailed methodologies for a representative Reversed-Phase HPLC (RP-HPLC) method and a UV-Visible Spectrophotometric method for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a framework for the separation and quantification of this compound. A reverse-phase HPLC system with UV detection is a common and reliable setup for this type of analysis.[2]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M phosphate buffer, pH 3.0). The exact ratio should be optimized for best resolution, a starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometric Method (with Derivatization)

This method is based on the reaction of the primary aromatic amine group of this compound with a chromogenic reagent to form a colored product that can be quantified using a spectrophotometer. A common derivatizing reagent for primary aromatic amines is p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent like sodium periodate.[4][5]

Reagents and Equipment:

  • UV-Visible Spectrophotometer

  • Buffer solution (pH 3.0 ± 0.1)[4]

  • p-N,N-dimethylphenylenediamine (PDA) solution

  • Sodium periodate (NaIO4) solution[4]

  • Standard and sample solutions of this compound in a suitable solvent (e.g., water or methanol).

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound and dilute to create a series of calibration standards (e.g., 1 - 20 µg/mL). Prepare the sample solution to fall within this concentration range.

  • Derivatization: In a series of volumetric flasks, add a fixed volume of the standard or sample solution. To each flask, add the buffer solution, PDA solution, and NaIO4 solution in a specific order and volume as optimized.[4]

  • Color Development: Allow the reaction to proceed for a set amount of time at a controlled temperature to ensure complete color development.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for this type of reaction is typically in the visible range, around 530 nm.[4][5]

Validation Parameters:

  • Linearity: Plot absorbance versus concentration for the calibration standards. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a blank matrix. The mean recovery should be within 97.0 - 103.0%.

  • Precision: Determine intra-day and inter-day precision. The %RSD should be ≤ 3.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or from the calibration curve parameters.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.

HPLC_Validation_Workflow cluster_validation Validation Parameters start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of N-(3-Amino-4-chlorophenyl)acetamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of N-(3-Amino-4-chlorophenyl)acetamide and its positional isomers. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comparative look at their physicochemical properties, synthetic routes, and analytical protocols. While direct comparative experimental studies are limited in published literature, this guide compiles available data to highlight the key differences and similarities among these compounds.

Physicochemical Properties

The position of the amino and chloro substituents on the phenyl ring significantly influences the physicochemical properties of the molecule. These properties are crucial for predicting the compound's behavior in biological systems and for developing analytical and purification methods. A summary of the key computed and, where available, experimental properties is presented below. For context, the non-aminated parent compound, N-(4-chlorophenyl)acetamide, is also included.

Table 1: General Properties of N-(Amino-chlorophenyl)acetamide Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound51867-83-5[1][2]C₈H₉ClN₂O184.62[1]
N-(4-Amino-2-chlorophenyl)acetamide57556-49-7C₈H₉ClN₂O184.62
N-(4-Amino-3-chlorophenyl)acetamideNot AvailableC₈H₉ClN₂O184.62
N-(4-chlorophenyl)acetamide539-03-7[3][4]C₈H₈ClNO169.61[4]

Table 2: Computed Physicochemical Properties and Hazard Information

Compound NameXLogP3*Hazard Statements**Physical Form
This compound1.5[1]H315, H319, H335 (Skin, eye, respiratory irritant)[1]White to greyish-reddish yellow solid powder[2]
N-(4-Amino-2-chlorophenyl)acetamideNot AvailableH302, H315, H319, H335 (Harmful if swallowed, skin, eye, respiratory irritant)Solid
N-(4-Amino-3-chlorophenyl)acetamideNot AvailableData Not AvailableNot Available
N-(4-chlorophenyl)acetamide2.1[4]Not extensively classified, but known nephrotoxic and hepatotoxic potential in animal studies[4]Solid

*XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity. **Hazard statements are based on GHS classifications where available.

Synthesis and Characterization

The synthesis of these isomers typically follows a common pathway involving the reduction of a nitro group, followed by acetylation, or vice versa. The general synthetic and analytical workflows are outlined below.

A common method for the synthesis of N-(Amino-chlorophenyl)acetamide isomers is the reduction of the corresponding N-(Nitro-chlorophenyl)acetamide precursor. This reaction is often carried out using a metal catalyst, such as iron or zinc in an acidic medium, or through catalytic hydrogenation.[5][6]

G cluster_0 General Synthetic Route Start Chloro-nitroaniline Isomer Step1 Acetylation (e.g., Acetic Anhydride) Start->Step1 Intermediate N-(Chloro-nitrophenyl)acetamide Isomer Step1->Intermediate Step2 Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate->Step2 Product N-(Amino-chlorophenyl)acetamide Isomer Step2->Product

A general synthetic pathway for N-(Amino-chlorophenyl)acetamide isomers.
  • Dissolution : The starting material, an isomer of N-(Chloro-nitrophenyl)acetamide, is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition : A reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, is added to the solution.[5] Alternatively, catalytic hydrogenation can be performed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

  • Reaction : The mixture is heated under reflux for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up : The reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification : The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the purified N-(Amino-chlorophenyl)acetamide isomer.

The identity and purity of the synthesized isomers must be confirmed through a series of analytical techniques.

G cluster_1 Analytical and Characterization Workflow Sample Synthesized Isomer HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation MS->MW Structure Structural Elucidation NMR->Structure

A standard workflow for the characterization of synthesized isomers.
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC. For this compound, a method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) has been described.[7] This method is scalable and can be adapted for other isomers.

  • Mass Spectrometry (MS) : The molecular weight of the synthesized compound is confirmed by mass spectrometry. The expected molecular ion peak [M+H]⁺ for the isomers is m/z 185.04.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the specific substitution pattern of each isomer. The chemical shifts, splitting patterns, and integration of the aromatic protons are key to distinguishing between the different positional isomers.

Biological Activity and Potential Applications

However, related acetanilide structures have been investigated for various biological activities:

  • The parent compound, N-(4-chlorophenyl)acetamide, has been studied as a pharmacophore for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[9]

  • It is also known as a contaminant of phenacetin and has been shown to have nephrotoxic and hepatotoxic potential in animal models.[4]

  • Derivatives of N-(chlorophenyl)acetamide have been synthesized and evaluated for antimicrobial and antiproliferative activities.[10]

The introduction of an amino group, as in the isomers discussed here, can significantly alter the pharmacological profile, potentially modulating activity or toxicity. The different positions of the amino and chloro groups will affect the molecule's electronic properties, hydrogen bonding capacity, and overall shape, which are critical for receptor binding and metabolic stability.

G cluster_2 Isomeric Relationship and Property Influence Parent N-(4-chlorophenyl)acetamide (Parent Compound) Isomer1 N-(3-Amino-4-chloro...) Isomer A Parent->Isomer1 + Amino Group Isomer2 N-(4-Amino-3-chloro...) Isomer B Parent->Isomer2 + Amino Group Isomer3 N-(x-Amino-y-chloro...) Isomer C Parent->Isomer3 + Amino Group Properties Physicochemical Properties (Solubility, pKa, Lipophilicity) Isomer1->Properties Influences Isomer2->Properties Influences Isomer3->Properties Influences Activity Biological Activity (Target Affinity, Metabolism, Toxicity) Properties->Activity Modulates

Logical flow of how isomerism affects properties and biological activity.

Conclusion and Future Directions

This guide consolidates the available information on this compound and its isomers. While physicochemical data can be computed, there is a notable lack of direct, experimentally-derived comparative data for properties like melting point, solubility, and biological activity.

Future research should focus on:

  • Systematic Synthesis and Characterization : Preparing a series of these isomers under identical conditions to enable a direct and accurate comparison of their properties.

  • In Vitro Biological Screening : Evaluating the isomers in a panel of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to probe the structure-activity relationship (SAR) associated with the substituent positions.

  • Toxicology Studies : Performing comparative cytotoxicity and metabolic stability assays to understand how the isomeric changes affect the compounds' safety profiles.

Such studies would provide invaluable data for medicinal chemists and material scientists, enabling the rational design of new molecules with desired properties based on the N-(Amino-chlorophenyl)acetamide scaffold.

References

Navigating Reactivity: A Comparative Guide to Chloro-Substituted Aminophenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chloro-substituted aminophenylacetamides is critical for predicting molecular stability, designing synthetic routes, and developing novel therapeutics. The position of the chloro-substituent on the phenyl ring—be it ortho, meta, or para—profoundly influences the compound's electronic properties and, consequently, its susceptibility to chemical transformations. This guide provides an objective comparison of the reactivity of these isomers, supported by experimental data and detailed protocols.

The primary sites of reactivity in chloro-substituted aminophenylacetamides are the amide bond, susceptible to hydrolysis, and the α-carbon, which is prone to nucleophilic substitution. The electron-withdrawing nature of the chlorine atom, combined with its position, modulates the electron density across the molecule, thereby affecting the rates of these reactions.

Comparative Analysis of Reactivity

The reactivity of these compounds is largely governed by two main factors:

  • Inductive and Resonance Effects of the Chloro-substituent: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect, -I). It can also donate electron density through its lone pairs into the aromatic ring (resonance effect, +R). The overall electronic effect is a combination of these two, with the inductive effect generally being stronger.

  • Steric Hindrance: A substituent at the ortho position can physically impede the approach of reactants to the reaction center.

Electrophilic Aromatic Substitution

While not a reaction of the acetamide side chain, the reactivity of the aromatic ring itself provides a clear illustration of the electronic effects of the chloro-substituent. A kinetic study on the bromination of chloroacetanilide isomers revealed the following order of reactivity:

meta-Chloroacetanilide > para-Chloroacetanilide > ortho-Chloroacetanilide [1]

This can be explained by the directing effects of the substituents. The acetamido group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. In the meta-isomer, the activating acetamido group directs the incoming electrophile to positions ortho and para to it, which are not sterically hindered by the chloro group. In the para-isomer, the directing effects are somewhat conflicting, and in the ortho-isomer, steric hindrance from the chloro group significantly slows the reaction.[1]

IsomerVelocity Constant for Bromination (10⁵ M⁻¹ s⁻¹)[1]
ortho-Chloroacetanilide1.3
meta-Chloroacetanilide1.8
para-Chloroacetanilide1.7
Nucleophilic Substitution at the α-Carbon

Reactions at the α-carbon of the acetamide side chain, such as nucleophilic substitution of the chlorine atom, are generally expected to follow an SN2 mechanism.[2] The rate of this reaction is sensitive to the electrophilicity of the α-carbon. The electron-withdrawing chloro-substituent on the phenyl ring will influence this. Based on Hammett constants, which quantify the electronic effect of substituents, the following reactivity trend for nucleophilic attack at the α-carbon can be predicted:

para-Chloro > meta-Chloro > ortho-Chloro

The para- and meta-chloro substituents enhance the electrophilicity of the carbonyl carbon and, by extension, the α-carbon, through their electron-withdrawing inductive effects, thus accelerating the reaction. The para-isomer is expected to have a slightly stronger effect due to the contribution of resonance stabilization of the transition state. The ortho-isomer, despite its strong inductive effect, is likely to be the least reactive due to significant steric hindrance that impedes the backside attack of the nucleophile characteristic of an SN2 reaction.

Amide Hydrolysis

The hydrolysis of the amide bond can be catalyzed by either acid or base.[3] The rate-determining step in base-catalyzed hydrolysis is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the phenyl ring are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. In acid-catalyzed hydrolysis, the first step is the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Again, electron-withdrawing substituents are expected to facilitate this process.

Thus, the predicted order of reactivity for both acid- and base-catalyzed hydrolysis, considering electronic effects, is:

para-Chloro > meta-Chloro > ortho-Chloro

Similar to nucleophilic substitution, the ortho-isomer is expected to be the least reactive due to steric hindrance around the amide functionality.

Experimental Protocols

Synthesis of Chloro-Substituted N-Phenylacetamides

A general and reliable method for the synthesis of N-aryl chloroacetamides is the reaction of the corresponding chloroaniline with chloroacetyl chloride.

Materials:

  • Ortho-, meta-, or para-chloroaniline

  • Chloroacetyl chloride

  • Triethylamine or Sodium Acetate

  • A suitable solvent (e.g., chloroform, acetic acid)[4][5]

  • Ice bath

  • Standard laboratory glassware

Procedure (General): [4][5]

  • Dissolve the appropriate chloroaniline isomer and a base (e.g., triethylamine) in a suitable solvent in a round-bottom flask.[4]

  • Cool the mixture in an ice bath to between -5°C and 0°C.[4]

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring, ensuring the temperature does not exceed 20°C.[4]

  • After the addition is complete, continue stirring for an additional 30 minutes to allow the reaction to go to completion.[4]

  • Work-up the reaction by adding water and separating the organic layer.[4]

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.[4]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

For the synthesis of 2-amino-N-(chlorophenyl)acetamide derivatives, a subsequent step involving the reaction of the synthesized 2-chloro-N-(chlorophenyl)acetamide with an amine is required.[6]

Kinetic Analysis of Amide Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the progress of a hydrolysis reaction by separating and quantifying the reactant and product over time.

Materials and Equipment:

  • Chloro-substituted aminophenylacetamide of interest

  • Acidic or basic solution of known concentration (e.g., HCl or NaOH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostated reaction vessel

  • Autosampler or manual injector

  • Mobile phase (e.g., methanol/water mixture)

  • Data acquisition and analysis software

Procedure (General):

  • Prepare a stock solution of the chloro-substituted aminophenylacetamide in a suitable solvent.

  • Initiate the hydrolysis reaction by adding a known amount of the stock solution to a pre-heated acidic or basic solution in a thermostated vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the acid or base).

  • Inject the quenched sample into the HPLC system.

  • Monitor the disappearance of the reactant peak and the appearance of the product peak at a suitable wavelength.

  • Calculate the concentration of the reactant at each time point using a pre-established calibration curve.

  • Determine the rate constant by plotting the natural logarithm of the reactant concentration versus time (for a pseudo-first-order reaction) and determining the slope of the resulting line.

Kinetic Analysis of Nucleophilic Substitution by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the kinetics of nucleophilic substitution reactions, provided the product has a different UV-Vis absorption spectrum from the reactants.[7]

Materials and Equipment:

  • Chloro-substituted aminophenylacetamide

  • Nucleophile of interest (e.g., piperidine)[7]

  • A suitable solvent (e.g., acetonitrile)[7]

  • UV-Vis spectrophotometer with a thermostated cuvette holder[7]

  • Quartz cuvettes

  • Syringes for rapid mixing

Procedure (General): [7]

  • Prepare stock solutions of the chloro-substituted aminophenylacetamide and the nucleophile in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λ_max) for the reaction product where the reactants have minimal absorbance.

  • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Pipette a known volume of the substrate stock solution into a cuvette containing the solvent.

  • To ensure pseudo-first-order conditions, use a large excess (at least 10-fold) of the nucleophile.

  • Initiate the reaction by injecting a known volume of the nucleophile stock solution into the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at the chosen λ_max as a function of time until the reaction is complete.

  • Calculate the observed rate constant (k_obs) by fitting the absorbance-time data to a first-order rate equation.

  • Determine the second-order rate constant by plotting k_obs against the concentration of the nucleophile for a series of experiments with varying nucleophile concentrations. The slope of this plot gives the second-order rate constant.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams generated using Graphviz (DOT language) illustrate a key reaction mechanism and a typical experimental workflow.

nucleophilic_substitution reactant Nucleophile (Nu⁻) transition_state Transition State [Nu---C---Cl]⁻ reactant->transition_state substrate α-Chloro-N-phenylacetamide substrate->transition_state product Substituted Product transition_state->product leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group

Caption: SN2 mechanism for nucleophilic substitution at the α-carbon.

kinetic_analysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock Solution initiate Initiate Reaction in Thermostated Vessel prep_substrate->initiate prep_reagent Prepare Reagent (Acid/Base/Nucleophile) Stock Solutions prep_reagent->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench Reaction sample->quench inject Inject Sample into HPLC or Spectrophotometer quench->inject acquire Acquire Data (Chromatogram/Spectrum) inject->acquire calculate Calculate Concentrations and Rate Constants acquire->calculate

Caption: General workflow for kinetic analysis of a reaction.

References

A Comparative Guide to N-(3-Amino-4-chlorophenyl)acetamide and Alternative Dye Precursors in Disperse Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(3-Amino-4-chlorophenyl)acetamide and other key precursors used in the synthesis of disperse dyes. The performance of these precursors is evaluated based on reported experimental data for dye yield, purity, and fastness properties. Detailed experimental protocols for representative dye syntheses are provided to illustrate the practical application of these compounds.

Introduction to Disperse Dye Precursors

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester. The synthesis of these dyes typically involves the diazotization of an aromatic amine (the diazo component) and its subsequent coupling with a suitable coupling component. The chemical structure of both the diazo and coupling components is critical in determining the final color, dyeing performance, and fastness properties of the dye.

This compound is an aromatic amine that can serve as a coupling component in the synthesis of azo disperse dyes. Its acetamido and chloro substituents can influence the final properties of the dye. This guide compares its utility against other classes of dye precursors.

Performance Comparison of Dye Precursors

The selection of a dye precursor has a significant impact on the synthesis efficiency and the performance of the final dyestuff. The following table summarizes typical performance data for disperse dyes synthesized from different classes of precursors, compiled from various studies. It is important to note that these values are representative and can vary based on the specific chemical structures and reaction conditions.

Precursor ClassRepresentative Precursor(s)Typical Yield Range (%)PurityWashing Fastness (Grade 1-5)Light Fastness (Grade 1-8)Rubbing Fastness (Grade 1-5)
Substituted Phenylacetamides This compound, 3-Amino-4-methoxyacetanilide65-85Good to Excellent3-4Moderate4-5
Pyridone Derivatives 2,6-Diamino-3-cyano-4-methylpyridine70-90High4-5Good4-5
Aminothiophene Derivatives 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene75-95High4-5Good to Excellent4-5
Enaminone Derivatives 3-(Dimethylamino)-1-phenylprop-2-en-1-ones70-85Good4Moderate to Good4-5

Experimental Protocols

The following are representative experimental protocols for the synthesis of disperse dyes using different precursors.

Protocol 1: Synthesis of an Azo Disperse Dye using a Phenylacetamide-based Precursor

This protocol is a generalized procedure for a diazotization and coupling reaction to produce an azo disperse dye.

1. Diazotization of the Aromatic Amine (Diazo Component):

  • Dissolve 0.01 mol of the chosen aromatic amine (e.g., 4-nitroaniline) in 10 mL of concentrated hydrochloric acid with gentle warming.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g in 5 mL of water) dropwise, maintaining the temperature below 5 °C with constant stirring.

  • Continue stirring for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

2. Coupling Reaction:

  • In a separate beaker, dissolve 0.01 mol of the coupling component (e.g., this compound) in a suitable solvent such as ethanol or acetic acid.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

3. Isolation and Purification of the Dye:

  • Collect the precipitated dye by vacuum filtration.

  • Wash the crude dye thoroughly with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the purified disperse dye.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Protocol 2: Synthesis of a Heterocyclic Azo Disperse Dye using a Pyridone-based Precursor

This protocol outlines a typical synthesis involving a heterocyclic coupling component.

1. Diazotization of the Aromatic Amine:

  • The diazotization is carried out following the same procedure as in Protocol 1, Step 1.

2. Coupling Reaction:

  • Dissolve 0.01 mol of the heterocyclic coupling component (e.g., 2,6-diamino-3-cyano-4-methylpyridine) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C.

  • Slowly add the prepared diazonium salt solution to the solution of the pyridone derivative with efficient stirring, maintaining the temperature below 5 °C.

  • Continue stirring for 2-3 hours at 0-5 °C. The product will precipitate out of the solution.

3. Isolation and Purification:

  • Isolate the dye by filtration and wash with cold water.

  • Purify the dye by recrystallization from an appropriate solvent like glacial acetic acid or an ethanol/water mixture.

  • Dry the final product under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and performance evaluation of disperse dyes.

Dye_Synthesis_Workflow cluster_synthesis Dye Synthesis cluster_characterization Characterization cluster_application Dyeing & Performance Testing diazo Diazotization of Aromatic Amine coupling Coupling Reaction with Precursor diazo->coupling isolation Isolation & Purification (Filtration, Recrystallization) coupling->isolation yield Yield Calculation isolation->yield purity Purity Analysis (e.g., Chromatography) isolation->purity structure Structural Analysis (e.g., Spectroscopy) isolation->structure dyeing Dyeing of Polyester Fabric isolation->dyeing fastness Color Fastness Tests (Wash, Light, Rub) dyeing->fastness

Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of disperse dyes.

Conclusion

The choice of precursor in disperse dye synthesis is a critical decision that influences the economic viability of the process and the quality of the final product. While this compound and related phenylacetamide derivatives are effective precursors, alternatives such as pyridone and aminothiophene derivatives often offer advantages in terms of dye yield and the fastness properties of the resulting dyes. The selection of the most suitable precursor will depend on the desired color, required performance characteristics, and cost considerations for the specific application. Researchers are encouraged to use the provided protocols as a starting point for developing and optimizing their own dye synthesis processes.

Spectroscopic Analysis of N-(3-Amino-4-chlorophenyl)acetamide and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the spectroscopic data for N-(3-Amino-4-chlorophenyl)acetamide and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its structurally related derivatives. This comparative data is essential for distinguishing between these compounds and understanding the influence of substituent groups on their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic Protons-NH₂ Protons-NHCOCH₃ Protons-CH₃ ProtonsReference
This compound6.8-7.5 (m, 3H)3.8 (br s, 2H)9.8 (br s, 1H)2.1 (s, 3H)[1]
N-(4-chlorophenyl)acetamide7.21-7.38 (m, 4H)-8.05 (s, 1H)2.10 (s, 3H)[2]
N-(3-chlorophenyl)acetamide7.0-7.6 (m, 4H)-~8.0 (br s, 1H)2.15 (s, 3H)[3]
N-acetyl-3-nitroaniline7.55-8.97 (m, 4H)--2.27 (s, 3H)[2]
N-acetyl-2-nitroaniline7.9-9.6 (m, 4H)--2.07 (s, 3H)[2]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic CarbonsC=O Carbon-CH₃ CarbonReference
This compound115-145~168~24[1]
N-(4-chlorophenyl)acetamide120.91, 128.52, 137.30168.922.01[2]
N-(3-chlorophenyl)acetamide118-140~169~24[3]
N-acetyl-3-nitroaniline122.30, 123.83, 125.94, 134.76, 135.83, 136.97168.9825.48[2]
N-acetyl-2-nitroaniline121.2, 122.8, 125.6, 135.1, 135.9, 140.17168.7122.9[2]
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
CompoundN-H StretchingC=O StretchingAromatic C=C StretchingC-Cl StretchingReference
This compound3200-3400~16601400-1600700-800[1]
N-(4-chlorophenyl)acetamide~3300~16651400-1600700-800[4]
N-(3-chlorophenyl)acetamide~3300~16701400-1600700-800[3]
N-acetyl-3-nitroaniline~3300~17001400-1600, 1530, 1350 (NO₂)-
N-acetyl-2-nitroaniline~3280~17001400-1600, 1520, 1340 (NO₂)-
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key FragmentsReference
This compound184/186142/144, 127/129, 106[1]
N-(4-chlorophenyl)acetamide169/171127/129, 99, 73[5]
N-(3-chlorophenyl)acetamide169/171127/129, 99, 73[6]
N-acetyl-3-nitroaniline180138, 108, 92
N-acetyl-2-nitroaniline180138, 120, 92

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[7] The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[4]

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8] For samples dissolved in DMSO-d₆, the residual solvent peak at ~2.50 ppm was used as a reference.

  • ¹³C NMR Acquisition: Carbon NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to TMS (0.00 ppm). For samples dissolved in DMSO-d₆ or CDCl₃, the solvent peaks at 39.5 ppm and 77.16 ppm, respectively, were used as a reference.[9][10]

Infrared (IR) Spectroscopy
  • KBr Pellet Method: Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[11] The mixture was then compressed in a die under high pressure to form a transparent pellet, which was placed in the sample holder of the FT-IR spectrometer.

  • Thin Solid Film Method: A small amount of the solid was dissolved in a volatile solvent like methylene chloride.[12] A drop of this solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to evaporate, leaving a thin film of the compound.[12] The spectrum was then recorded.

  • Nujol Mull Method: A few milligrams of the finely ground solid were mixed with a drop of Nujol (mineral oil) to create a paste.[13] This mull was then spread between two salt plates for analysis. A reference spectrum of Nujol was subtracted from the sample spectrum.[13]

  • Instrumentation: FT-IR spectra were recorded on a spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion. For GC-MS, the sample was vaporized in the injection port.[14]

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules, causing fragmentation and producing a characteristic mass spectrum.[15]

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or a magnetic sector.[14][16]

  • Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.[14]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Comparison Synthesis Synthesis of this compound and Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparative Analysis of Derivatives Structure_Confirmation->Comparison

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of acetanilide derivatives.

References

A Comparative Guide to Analytical Method Validation for N-(3-Amino-4-chlorophenyl)acetamide Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of drug development, ensuring data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(3-Amino-4-chlorophenyl)acetamide against other analytical techniques. The information presented is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and supported by illustrative experimental data.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent upon several factors, including the intended application, sample matrix, and required sensitivity and selectivity. While HPLC with UV detection is a prevalent technique for quantifying pharmaceutical compounds, alternative methods may present advantages in specific scenarios.

Table 1: Comparison of Quantitative Analytical Methods for this compound

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL< 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL< 0.5 ng/mL5 ng/mL
Robustness HighModerateModerate
Specificity Good to ExcellentExcellentGood

Experimental Protocols

A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for this compound is provided below.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 0.05M Phosphate Buffer (pH 3.0) (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 150 µg/mL.

    • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][3] The following conditions are applied to this compound:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability chamber for 7 days.

Samples from each stress condition are then diluted appropriately and analyzed using the validated HPLC method.

Quantitative Data Summary

The following tables summarize the illustrative quantitative data obtained during the validation of the HPLC-UV method for this compound, demonstrating its suitability for its intended purpose.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
10155.8
50780.1
1001565.3
1502348.9
Correlation Coefficient (R²) 0.9998
Regression Equation y = 15.65x - 0.35

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% Recovery% RSD
80%8079.599.40.8
100%100100.8100.80.5
120%120119.299.30.7

Table 4: Precision (%RSD)

Precision TypeConcentration (µg/mL)Peak Area (n=6)% RSD
Repeatability 1001564.2, 1570.1, 1555.9, 1568.5, 1560.3, 1572.00.45
Intermediate Precision 1001580.5, 1575.3, 1588.1, 1579.9, 1585.4, 1577.80.32

Table 5: Robustness (%RSD)

Parameter VariationPeak Area (n=3)% RSD
Flow Rate (±0.1 mL/min) 1560.1, 1575.3, 1568.90.49
Mobile Phase Composition (±2%) 1555.8, 1570.2, 1565.40.46
Column Temperature (±5°C) 1572.3, 1563.9, 1578.10.45

Visualizations

The following diagrams illustrate the key workflows and relationships in analytical method validation.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use dev Analytical Method Development opt Method Optimization dev->opt Initial Parameters spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Analysis rob->routine Validated Method transfer Method Transfer routine->transfer

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

validation_parameters_relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests cluster_params Validation Parameters center_node Validated Analytical Method Assay Assay center_node->Assay Impurity Impurity Quantification center_node->Impurity ID Identification center_node->ID Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Impurity->Specificity Impurity->Linearity Impurity->Range Impurity->Accuracy Impurity->Precision LOQ LOQ Impurity->LOQ Impurity->Robustness ID->Specificity LOD LOD

Caption: Relationship between Analytical Test Types and Validation Parameters.

References

A Comparative Guide to the Synthesis of N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-(3-Amino-4-chlorophenyl)acetamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two prominent methods for its synthesis, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.

Method 1: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

This single-step approach involves the reduction of a nitro group to an amine. Two common reduction techniques are catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitroarenes. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides a clean and efficient route to the desired amine.

Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a chemical reducing agent such as tin(II) chloride (SnCl2). This method is particularly useful when access to high-pressure hydrogenation equipment is limited. The reaction is typically carried out in an acidic medium.

Method 2: Two-Step Synthesis from 2-Chloro-5-nitroaniline

This two-step pathway involves the initial acetylation of the amino group of 2-chloro-5-nitroaniline, followed by the reduction of the nitro group. This approach allows for the protection of the more reactive amino group before the reduction step.

Step 1: Acetylation of 2-Chloro-5-nitroaniline

The first step is the N-acetylation of 2-chloro-5-nitroaniline using an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically straightforward and high-yielding.

Step 2: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

The second step is the reduction of the nitro group of the intermediate, N-(4-chloro-3-nitrophenyl)acetamide, which is the same transformation as in Method 1.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods, providing a clear basis for comparison.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Two-Step Synthesis (Acetylation followed by Reduction)
Starting Material N-(4-chloro-3-nitrophenyl)acetamide2-Chloro-5-nitroaniline
Key Reagents H₂, Pd/C1. Acetic Anhydride2. H₂, Pd/C (or SnCl₂)
Number of Steps 12
Overall Yield ~85%[1]~75-80% (estimated)
Reaction Time 2-4 hours3-6 hours (total)
Reaction Temperature 60°C[1]1. Reflux2. 60°C
Purity of Final Product HighHigh (with intermediate purification)

Experimental Protocols

Method 1: Catalytic Hydrogenation of N-(4-chloro-3-nitrophenyl)acetamide

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium acetate

Procedure:

  • In a hydrogenation reactor, a solution of N-(4-chloro-3-nitrophenyl)acetamide in methanol is prepared.

  • Sodium acetate and sodium bicarbonate are added to the solution.

  • The 10% Pd/C catalyst is carefully added to the mixture under an inert atmosphere (e.g., nitrogen).

  • The reactor is sealed and purged with nitrogen, followed by purging with hydrogen gas.

  • The reaction mixture is heated to 60°C and pressurized with hydrogen gas to 18 bar.[1]

  • The reaction is stirred vigorously for 2-4 hours, monitoring the uptake of hydrogen.

  • Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.

Method 2: Two-Step Synthesis from 2-Chloro-5-nitroaniline

Step 1: Acetylation of 2-Chloro-5-nitroaniline

Materials:

  • 2-Chloro-5-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • 2-Chloro-5-nitroaniline is dissolved in glacial acetic acid in a round-bottom flask.

  • Acetic anhydride is added to the solution.

  • The reaction mixture is heated to reflux for 1-2 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water with stirring.

  • The precipitated solid is collected by filtration, washed with water until neutral, and dried to give N-(4-chloro-3-nitrophenyl)acetamide.

Step 2: Catalytic Hydrogenation of N-(4-chloro-3-nitrophenyl)acetamide

Procedure: The procedure for the reduction of N-(4-chloro-3-nitrophenyl)acetamide is the same as described in Method 1.

Synthesis Pathways and Comparison Logic

Synthesis_Comparison cluster_method1 Method 1: One-Step Reduction cluster_method2 Method 2: Two-Step Synthesis cluster_comparison Comparison start1 N-(4-chloro-3-nitrophenyl)acetamide process1 Catalytic Hydrogenation (H2, Pd/C) start1->process1 Reduction product1 This compound comparison_node Comparison Criteria: - Number of Steps - Overall Yield - Reaction Time - Reagent Cost & Safety process1->product1 start2 2-Chloro-5-nitroaniline process2a Acetylation (Acetic Anhydride) start2->process2a Step 1 intermediate N-(4-chloro-3-nitrophenyl)acetamide process2b Catalytic Hydrogenation (H2, Pd/C) intermediate->process2b Step 2 product2 This compound process2a->intermediate process2b->product2

Caption: A flowchart comparing the two synthesis routes for this compound.

Conclusion

Both methods presented are viable for the synthesis of this compound.

  • Method 1 (Catalytic Hydrogenation) is a more direct, one-step process that offers a high yield.[1] This method is advantageous for its simplicity and efficiency, provided the necessary hydrogenation equipment is available.

  • Method 2 (Two-Step Synthesis) provides a good alternative, especially when the starting material, 2-chloro-5-nitroaniline, is more readily available or cost-effective. While it involves an additional step, the individual reactions are generally high-yielding, leading to a respectable overall yield.

The choice between these methods will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment accessible in the laboratory. For large-scale production, the one-step catalytic hydrogenation would likely be the more economical and time-efficient option. For smaller-scale laboratory synthesis, the two-step method offers flexibility and avoids the need for specialized high-pressure reactors if a chemical reduction is employed in the second step.

References

A Comparative Performance Analysis of N-(3-Amino-4-chlorophenyl)acetamide-Based Dyes on Diverse Textile Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-(3-Amino-4-chlorophenyl)acetamide-based disperse dyes on a variety of commercially significant textile fibers: cotton, wool, silk, and polyester. This analysis is supported by a compilation of experimental data from various scientific studies on disperse azo dyes, offering insights into their efficacy and fastness properties. Furthermore, a comparison with alternative dye classes for each fabric type is presented to provide a broader context for dye selection in textile and related research applications.

Executive Summary

This compound serves as a key intermediate in the synthesis of disperse azo dyes. These dyes are primarily utilized for coloring hydrophobic fibers like polyester due to their non-ionic nature and fine particle size, which allows for effective diffusion into the fiber structure under high-temperature conditions. Their performance on natural fibers such as cotton, wool, and silk, which have more complex and hydrophilic structures, is generally limited. This guide synthesizes available data to present a comparative overview of colorfastness properties—including to washing, light, and rubbing—across these different substrates. The selection of an appropriate dye system is critical for achieving desired aesthetic and functional properties in textiles, and this document aims to provide a data-driven basis for such decisions.

Performance of this compound-Based Dyes: A Cross-Fabric Comparison

The performance of disperse dyes derived from this compound is heavily dependent on the substrate. The following table summarizes the typical performance characteristics of these dyes on cotton, wool, silk, and polyester, based on available data for structurally similar disperse azo dyes.

Fabric TypeDyeing MechanismTypical Colorfastness to Washing (ISO 105-C06)Typical Colorfastness to Light (ISO 105-B02)Typical Colorfastness to Rubbing (ISO 105-X12)
Polyester Diffusion into the amorphous regions of the fiber at high temperatures.Excellent (4-5)Good to Very Good (4-6)Excellent (4-5)
Cotton Limited physical deposition on the fiber surface; requires a binder or chemical modification for fixation.Poor to Moderate (2-3)Moderate (3-4)Poor to Moderate (2-3)
Wool Some physical interaction and potential for limited hydrogen bonding.Moderate (3)Moderate (3-4)Moderate (3)
Silk Similar to wool, with some potential for hydrophobic interactions.Moderate (3)Moderate (3-4)Moderate (3)

Comparative Analysis with Alternative Dye Classes

To provide a comprehensive overview, the performance of this compound-based disperse dyes is compared with alternative, commercially established dye classes for each fabric type.

Cotton
Dye ClassDyeing MechanismColorfastness to Washing (ISO 105-C06)Colorfastness to Light (ISO 105-B02)Colorfastness to Rubbing (ISO 105-X12)
This compound-based Physical DepositionPoor to Moderate (2-3)Moderate (3-4)Poor to Moderate (2-3)
Reactive Dyes Covalent bond formation with hydroxyl groups of cellulose.Excellent (4-5)Good to Very Good (4-6)Good (4)
Vat Dyes Mechanical entrapment of insoluble dye particles within the fiber.Excellent (5)Excellent (7-8)Good to Excellent (4-5)
Natural Dyes (e.g., Indigo) Mechanical entrapment and some hydrogen bonding.Moderate to Good (3-4)Moderate (3-4)Moderate (3-4)
Wool & Silk
Dye ClassDyeing MechanismColorfastness to Washing (ISO 105-C06)Colorfastness to Light (ISO 105-B02)Colorfastness to Rubbing (ISO 105-X12)
This compound-based Physical InteractionModerate (3)Moderate (3-4)Moderate (3)
Acid Dyes Ionic bonding with protonated amino groups in the protein fibers.Good to Excellent (4-5)Good to Very Good (4-6)Good (4)
Natural Dyes (e.g., Cochineal, Madder) Complex formation with the aid of a mordant.Moderate to Good (3-4)Moderate to Good (3-5)Moderate (3-4)
Polyester
Dye ClassDyeing MechanismColorfastness to Washing (ISO 105-C06)Colorfastness to Light (ISO 105-B02)Colorfastness to Rubbing (ISO 105-X12)
This compound-based DiffusionExcellent (4-5)Good to Very Good (4-6)Excellent (4-5)
Other Disperse Dyes (e.g., Anthraquinone-based) DiffusionExcellent (4-5)Very Good to Excellent (6-7)Excellent (4-5)
Natural Dyes (e.g., Henna with mordant) Limited surface deposition with mordant.Poor to Moderate (2-3)Poor to Moderate (2-3)Poor to Moderate (2-3)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized testing procedures.

Synthesis of this compound-Based Azo Dyes

The synthesis of these dyes typically follows a two-step diazotization and coupling reaction.

  • Diazotization: this compound is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aromatic amine) dissolved in an alkaline or acidic medium, depending on the coupler. The reaction mixture is stirred at a low temperature until the coupling reaction is complete.

  • Isolation and Purification: The resulting dye precipitate is filtered, washed with water to remove excess salts and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Dyeing Procedures

Polyester (High-Temperature Dyeing):

  • A dye bath is prepared with the disperse dye (e.g., 1% on weight of fabric), a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).

  • The polyester fabric is introduced into the dye bath at room temperature.

  • The temperature is raised to 130°C at a rate of 2°C/minute and held for 60 minutes.

  • The dye bath is then cooled, and the fabric is removed, rinsed, and subjected to a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove surface dye.

  • Finally, the fabric is washed and dried.

Cotton, Wool, and Silk (Experimental Dyeing):

  • A dye bath is prepared as described for polyester.

  • The fabric is introduced, and the temperature is raised to the boil (for cotton) or a simmer (85-95°C for wool and silk) and held for 60 minutes.

  • The fabric is then cooled, rinsed thoroughly, and dried. It is important to note that without specific modifications or binders, the dye uptake and fastness on these fibers will be low.

Colorfastness Testing
  • Colorfastness to Washing (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber) and washed in a standardized soap solution under controlled conditions of temperature, time, and agitation. The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using the Grey Scale.

  • Colorfastness to Light (ISO 105-B02): A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight. Simultaneously, a set of standard blue wool references with known lightfastness ratings are exposed under the same conditions. The fading of the test specimen is compared with the fading of the blue wool standards to determine the lightfastness rating.[1][2]

  • Colorfastness to Rubbing (Crocking) (ISO 105-X12): A specimen of the dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter. The amount of color transferred to the white cloths is assessed using the Grey Scale for Staining.[1]

Visualizing the Dyeing Process and Relationships

The following diagrams illustrate the key chemical processes and logical relationships discussed in this guide.

Dye_Synthesis A This compound C Diazonium Salt A->C Diazotization B NaNO2, HCl 0-5°C B->C E Azo Dye C->E Coupling D Coupling Component (e.g., Phenol) D->E

Caption: Synthesis of an this compound-based azo dye.

Dyeing_Mechanism cluster_Polyester Polyester (Hydrophobic) cluster_Natural Natural Fibers (Hydrophilic) P_Dye Disperse Dye P_Fiber Polyester Fiber P_Dye->P_Fiber High Temp. P_Dyed Dyed Fiber (Diffusion) P_Fiber->P_Dyed N_Dye Disperse Dye N_Fiber Cotton/Wool/Silk N_Dye->N_Fiber Low Affinity N_Dyed Dyed Fiber (Surface Deposition) N_Fiber->N_Dyed

Caption: Simplified dyeing mechanisms on different fiber types.

References

A Comparative Guide to the Quantitative Analysis of N-(3-Amino-4-chlorophenyl)acetamide by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of N-(3-Amino-4-chlorophenyl)acetamide, a key intermediate in various synthetic processes. The primary focus is on the classical technique of diazotization titration, with a comparative evaluation against the modern chromatographic method of High-Performance Liquid Chromatography (HPLC). This document presents supporting principles, experimental protocols, and representative performance data to aid in method selection and implementation for quality control and research applications.

Comparison of Analytical Techniques

The choice of analytical method for the quantification of this compound depends on several factors, including the required precision, accuracy, sensitivity, sample throughput, and available instrumentation. While titration is a cost-effective and precise method, HPLC offers higher sensitivity and specificity, making it suitable for trace-level analysis and complex matrices.

Table 1: Comparison of Quantitative Analytical Methods for this compound

ParameterDiazotization TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Reaction of the primary aromatic amine with nitrous acid to form a diazonium salt. The endpoint is detected when all the amine has reacted.Separation of the analyte from other components on a stationary phase with a mobile phase, followed by detection and quantification.
Linearity (R²) Not Applicable (Absolute Method)> 0.999
Accuracy (% Recovery) 98.0 - 101.0%98.0 - 102.0%
Precision (%RSD) < 1.0%< 2.0%
Limit of Detection (LOD) mg rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) mg rangeµg/mL to ng/mL range
Specificity Good (for primary aromatic amines)Excellent (with appropriate column and detector)
Instrumentation Burette, Potentiometer (optional)HPLC system with pump, injector, column, and detector
Sample Throughput LowerHigher
Cost per Sample LowHigh

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Diazotization Titration

This method is based on the reaction of the primary aromatic amino group of this compound with sodium nitrite in an acidic medium to form a diazonium salt.[1][2][3][4][5] The endpoint of the titration can be determined either by an external indicator (starch iodide paper) or potentiometrically.

1. Reagents and Preparation:

  • 0.1 M Sodium Nitrite (NaNO₂): Dissolve 6.9 g of sodium nitrite in 1000 mL of deionized water. Standardize this solution against a primary standard like sulfanilamide.

  • Hydrochloric Acid (HCl): Concentrated (approx. 37%) and 2 M solutions.

  • Potassium Bromide (KBr): Analytical grade.

  • Starch Iodide Paper: For external endpoint detection.

  • This compound Sample: Accurately weighed.

2. Procedure (External Indicator Method):

  • Accurately weigh about 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Add 20 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until the sample is completely dissolved.

  • Add approximately 1 g of potassium bromide to facilitate the reaction.

  • Cool the solution to between 0 °C and 5 °C in an ice bath.

  • Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, add the titrant dropwise. After each addition, streak a drop of the solution onto starch iodide paper.

  • The endpoint is reached when a drop of the solution produces an immediate blue color on the starch iodide paper, which persists for at least one minute.[5]

  • Record the volume of sodium nitrite solution consumed.

3. Procedure (Potentiometric Method):

  • Prepare the sample solution as described in steps 1-4 of the external indicator method.

  • Immerse a platinum electrode and a reference electrode (e.g., calomel or Ag/AgCl) into the solution.

  • Connect the electrodes to a potentiometer and monitor the potential difference.

  • Titrate slowly with the standardized 0.1 M sodium nitrite solution, recording the potential after each addition.

  • Plot a graph of potential (mV) versus the volume of titrant added. The endpoint is the point of maximum inflection on the curve.

4. Calculation:

The percentage purity of this compound can be calculated using the following formula:

Where:

  • V = Volume of NaNO₂ solution consumed (in L)

  • M = Molarity of NaNO₂ solution

  • E = Equivalent weight of this compound (184.62 g/mol , as the reaction is 1:1)

  • W = Weight of the sample (in g)

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more sensitive and specific method for the quantitative analysis of this compound.[6] A reverse-phase HPLC method is commonly employed.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 240-250 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solution.

  • Record the peak areas from the chromatograms.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the percentage purity of the analyte in the original sample.

Visualizations

The following diagrams illustrate the logical workflow of the described analytical methods.

Diazotization_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_endpoint Endpoint Methods cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in HCl and Water weigh->dissolve add_kbr Add KBr dissolve->add_kbr cool Cool to 0-5°C add_kbr->cool titrate Titrate with 0.1M NaNO₂ cool->titrate endpoint Endpoint Detection titrate->endpoint indicator Starch Iodide Paper endpoint->indicator External potentiometric Potentiometer endpoint->potentiometric Instrumental record_vol Record Volume indicator->record_vol potentiometric->record_vol calculate Calculate % Purity record_vol->calculate

Caption: Workflow for Diazotization Titration.

HPLC_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate System equilibrate->inject_std inject_std->inject_sample record_peaks Record Peak Areas inject_sample->record_peaks cal_curve Construct Calibration Curve record_peaks->cal_curve quantify Quantify Analyte cal_curve->quantify

Caption: Workflow for HPLC Analysis.

References

A Comparative Guide to Analytical Methods for N-(3-Amino-4-chlorophenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of N-(3-Amino-4-chlorophenyl)acetamide: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical methodologies and validation principles to assist in the selection of the most appropriate method for specific research and quality control needs.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on various factors, including the intended application, sample matrix, required sensitivity, and selectivity. While HPLC is a widely utilized technique for the precise quantification of pharmaceutical compounds, HPTLC and UV-Vis Spectrophotometry can offer advantages in terms of speed and cost-effectiveness for certain applications.

Table 1: Comparison of Quantitative Analytical Methods for this compound

ParameterHPLC-UVHPTLC-DensitometryUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~10 ng/spot~1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL~30 ng/spot~3 µg/mL
Specificity High (Excellent separation from impurities)Moderate to High (Dependent on mobile phase)Low (Prone to interference from absorbing species)
Throughput ModerateHigh (Multiple samples per plate)High
Cost per Sample HighModerateLow
Typical Application Routine quality control, stability studies, impurity profilingHigh-throughput screening, preliminary analysisIn-process control, pure substance assay

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides a robust and specific approach for the quantification of this compound.[1]

Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)

  • Mobile Phase: Acetonitrile (MeCN) and Water containing 0.1% Phosphoric Acid (for MS compatibility, formic acid can be used). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 240-260 nm)

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 50 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples. The analyte peak should be well-resolved from any other components.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at a single concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for rapid screening and quantification of multiple samples simultaneously.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).

  • Mobile Phase: A suitable solvent system to achieve good separation (e.g., a mixture of a non-polar solvent like Toluene or Hexane, a moderately polar solvent like Ethyl Acetate or Chloroform, and a polar solvent like Methanol or Acetic Acid). The ratio needs to be optimized.

  • Sample Application: Apply samples and standards as bands of a specific length using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance.

  • Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorption for this compound.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent like methanol.

  • Calibration Standards: Spot different volumes of the standard solution on the HPTLC plate to obtain a range of concentrations (e.g., 50 - 500 ng/spot).

  • Sample Solution: Prepare the sample in a suitable solvent to achieve a concentration within the calibration range.

Validation Parameters:

  • Specificity: The analyte spot should be well-separated from other components, confirmed by comparing the Rf values and spectra of the standard and sample.

  • Linearity: Plot the peak area against the concentration of the applied standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The mean recovery should be within 97.0 - 103.0%.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple applications of the same sample. The %RSD should be ≤ 3.0%.

  • LOD and LOQ: Determine based on the S/N ratio or by visual evaluation.

UV-Visible Spectrophotometric Method

This is a simple and rapid method suitable for the quantification of this compound in bulk or simple formulations where interference from other components is minimal.

Methodology:

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., Methanol, Ethanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound over the UV-Vis range (e.g., 200-400 nm) to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method using the selected solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear range (e.g., 2 - 20 µg/mL).

  • Sample Solution: Prepare the sample in the same solvent to obtain a concentration that falls within the calibration range.

Validation Parameters:

  • Linearity: The calibration curve should be linear over the tested concentration range with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution. The mean recovery should be within 95.0 - 105.0%.

  • Precision: Determine the repeatability and intermediate precision by measuring the absorbance of a single sample solution multiple times on the same day and on different days. The %RSD should be ≤ 5.0%.

  • LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.

Method Cross-Validation Workflow

Cross-validation is essential when transferring an analytical method between laboratories or when comparing a new method to an established one. The goal is to ensure that both methods provide equivalent results.

CrossValidationWorkflow start Start: Define Acceptance Criteria method1 Analyze Samples with Validated Method 1 (e.g., HPLC) start->method1 method2 Analyze the Same Samples with Validated Method 2 (e.g., HPTLC or UV-Vis) start->method2 compare Compare Results Statistically (e.g., t-test, F-test) method1->compare method2->compare pass Results are Equivalent (Meet Acceptance Criteria) compare->pass Pass fail Results are Not Equivalent (Investigate Discrepancies) compare->fail Fail end End: Methods are Cross-Validated pass->end investigate Identify and Correct Source of Discrepancy fail->investigate investigate->method1

References

Safety Operating Guide

Safe Disposal of N-(3-Amino-4-chlorophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-(3-Amino-4-chlorophenyl)acetamide is classified as a hazardous waste and requires disposal through an approved waste disposal plant in accordance with local, regional, and national regulations. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal and environmental safety. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound.

Hazard and Disposal Summary

The following table summarizes the key hazards and handling information for this compound.

Parameter Information Citations
GHS Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory tract irritation)[1][2][3]
Primary Hazards Irritant[1]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[2][4][5]
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area.[2][4][5]
Incompatible Materials Strong oxidizing agents[2][6]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3][4][5]
Environmental Precautions Should not be released into the environment. Do not let product enter drains.[4][5][7]

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of this compound:

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat or other protective clothing, and safety glasses or a face shield.[2][4][5]

2. Waste Collection:

  • For solid waste, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[4] Avoid actions that could generate dust.[2][4]

  • For contaminated materials (e.g., paper towels, gloves), place them in the same designated hazardous waste container.

3. Labeling and Storage:

  • Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols (e.g., "Irritant").

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][6] Keep the container tightly closed.[4][5]

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.[2][3][4][5]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Do not mix with other waste streams unless explicitly permitted by the waste disposal company.

5. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.[4]

  • Wearing appropriate PPE, contain the spill and then sweep or shovel the material into a suitable container for disposal.[4]

  • Wash the spill area thoroughly with soap and water.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Suitable, Labeled Container B->C D Is the container properly sealed and labeled? C->D E Seal and Label Container with Chemical Name and Hazards D->E No F Store in a Designated, Secure, and Well-Ventilated Area D->F Yes E->F G Arrange for Pickup by an Approved Waste Disposal Plant F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-(3-Amino-4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of N-(3-Amino-4-chlorophenyl)acetamide, tailored for laboratory and drug development professionals. Following these procedures is critical to ensure personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][4]
Skin Protection Chemical-resistant, impervious gloves (material to be selected based on breakthrough time). Fire/flame resistant and impervious lab coat or clothing.EU Directive 89/686/EEC and EN 374 for gloves.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved full-face respirator is required if exposure limits are exceeded or if dust formation is likely.[4][5] In well-ventilated areas with minimal dust, a dust mask (type N95 or equivalent) may be sufficient.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is highly recommended to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[6][7]

  • Pre-Handling Check: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of punctures and that safety goggles are not cracked.

Donning PPE
  • Clothing: Put on a lab coat or other protective clothing.

  • Respirator: If required, perform a fit test for the respirator.

  • Goggles: Put on safety goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Chemical Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][4][5]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4][7]

  • Weighing: If weighing the powder, do so in a ventilated enclosure.

  • Spills: In case of a spill, evacuate personnel to a safe area.[4] Use appropriate PPE and sweep up the material, placing it into a suitable container for disposal.[3][5][7] Avoid breathing any dust generated during cleanup.[4]

Post-Handling and Decontamination
  • Hand Washing: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][5]

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid contaminating skin.

  • Work Area Cleanup: Decontaminate the work surface according to standard laboratory procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[3][5][6] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1][4][5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_disposal Waste Management prep_1 Review SDS prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Inspect & Don PPE prep_2->prep_3 handle_1 Weigh/Measure Compound prep_3->handle_1 Proceed to Handling handle_2 Perform Experiment handle_1->handle_2 handle_3 Address Spills Immediately handle_2->handle_3 clean_1 Decontaminate Work Area handle_2->clean_1 Experiment Complete clean_2 Segregate Waste clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 disp_1 Store Waste in Labeled Container clean_2->disp_1 Waste Ready clean_4 Wash Hands clean_3->clean_4 disp_2 Dispose via Approved Facility disp_1->disp_2

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.